Fluoro(imino)phosphane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
127332-96-1 |
|---|---|
Molecular Formula |
FHNP |
Molecular Weight |
64.987 g/mol |
IUPAC Name |
fluoro(imino)phosphane |
InChI |
InChI=1S/FHNP/c1-3-2/h2H |
InChI Key |
ZYPKQPSQKHIAHA-UHFFFAOYSA-N |
Canonical SMILES |
N=PF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactivity of Fluoro(imino)phosphane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, characterization, and reactivity of fluoro(imino)phosphanes (F–P=N–R). These compounds, featuring a phosphorus-nitrogen double bond, are typically highly reactive and often exist as transient intermediates. Consequently, they readily undergo dimerization to form more stable cyclic diazadiphosphetidines. This document focuses on the synthetic pathways to these stable dimeric structures as a gateway to understanding the transient monomer, alongside an exploration of the monomer's characteristic reactivity, particularly in cycloaddition reactions.
Synthesis of Fluoro(imino)phosphane Precursors and Dimers
The generation of fluoro(imino)phosphanes is most commonly achieved through the reaction of fluorophosphoranes with silylated amines. This reaction typically proceeds via the elimination of a fluorosilane and formation of a transient monomeric this compound, which then rapidly dimerizes to yield a thermodynamically stable 1,3,2,4-diazadiphosphetidine ring system.
General Experimental Protocol: Synthesis of 2,2,4,4-Tetrafluoro-1,3-dialkyl-1,3,2,4-diazadiphosphetidines
The following protocol is a generalized procedure based on the reaction between phosphorus pentafluoride (PF₅) and N-silylated amines.
Materials:
-
Phosphorus pentafluoride (PF₅)
-
N-substituted hexamethyldisilazane (R–N(SiMe₃)₂)
-
Inert solvent (e.g., toluene, hexane)
-
Schlenk line and glassware for handling air- and moisture-sensitive reagents
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the N-substituted hexamethyldisilazane in the chosen inert solvent.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly bubble a stoichiometric amount of gaseous phosphorus pentafluoride (PF₅) through the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours).
-
Monitor the reaction progress using ³¹P NMR spectroscopy to observe the consumption of starting materials and the formation of the product.
-
Upon completion, remove the solvent and the volatile byproduct (trimethylsilyl fluoride, Me₃SiF) under reduced pressure.
-
The resulting crude product, the 1,3,2,4-diazadiphosphetidine, can be purified by sublimation or recrystallization from an appropriate inert solvent.
This synthetic approach is versatile and can be adapted for various alkyl or aryl substituents on the nitrogen atom. The intermediate this compound is generally not isolated.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of these compounds. Both ¹⁹F and ³¹P NMR provide critical structural information. The cyclic diazadiphosphetidines often exist as a mixture of cis and trans isomers, which can be distinguished by NMR.[1] In many cases, the fluorine atoms occupy axial and equatorial positions on a five-coordinate phosphorus center, leading to distinct signals and complex coupling patterns.[2]
Representative NMR Data
The following table summarizes representative NMR data for 2,4-dialkyl-2,2,4,4-tetrafluoro-1,3-dimethyl-1,3,2,4-diazadiphosphetidines, which exist as the more stable dimeric structures.[1] The data illustrates the typical chemical shift ranges and coupling constants observed.
| Compound (Dimer) | Isomer | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| (MeF₂PNMe)₂ | trans | ³¹P | +69.5 | ¹J(P,Fₐₓ) = 804, ¹J(P,Fₑq) = 960, ²J(P,P) = 2.9 |
| ¹⁹Fₐₓ | -47.2 | ¹J(P,Fₐₓ) = 804, ²J(Fₐₓ,Fₑq) = 55.4 | ||
| ¹⁹Fₑq | -71.5 | ¹J(P,Fₑq) = 960, ²J(Fₐₓ,Fₑq) = 55.4 | ||
| (EtF₂PNMe)₂ | trans | ³¹P | +72.4 | ¹J(P,Fₐₓ) = 801, ¹J(P,Fₑq) = 952, ²J(P,P) = 3.0 |
| ¹⁹Fₐₓ | -46.8 | ¹J(P,Fₐₓ) = 801, ²J(Fₐₓ,Fₑq) = 54.0 | ||
| ¹⁹Fₑq | -70.9 | ¹J(P,Fₑq) = 952, ²J(Fₐₓ,Fₑq) = 54.0 | ||
| (BuᵗF₂PNMe)₂ | trans | ³¹P | +79.2 | ¹J(P,Fₐₓ) = 781, ¹J(P,Fₑq) = 918, ²J(P,P) = 21.6 |
| ¹⁹Fₐₓ | -46.1 | ¹J(P,Fₐₓ) = 781, ²J(Fₐₓ,Fₑq) = 45.0 | ||
| ¹⁹Fₑq | -65.9 | ¹J(P,Fₑq) = 918, ²J(Fₐₓ,Fₑq) = 45.0 |
Note: Fₐₓ refers to the axial fluorine and Fₑq to the equatorial fluorine. Chemical shifts and coupling constants are representative and can vary with solvent and temperature.
Reactivity of the this compound Monomer
The high reactivity of the P=N double bond in the transient this compound monomer dictates its chemical behavior. The primary reaction pathways are dimerization and cycloaddition reactions with suitable trapping agents.
Dimerization
In the absence of other reagents, the monomer undergoes a formal [2+2] cycloaddition with itself to form the corresponding 1,3,2,4-diazadiphosphetidine. This reaction is typically fast and exothermic, leading to the high stability of the four-membered ring structure.
[3+2] Cycloaddition Reactions
The P=N bond can act as a dipolarophile and react with 1,3-dipoles to form five-membered heterocyclic rings. This is a powerful method for constructing novel organophosphorus heterocycles.[3][4] While specific examples for F-P=N-R are scarce due to its transient nature, the general mechanism is well-established for related iminophosphanes. A 1,3-dipole, such as an azide or a nitrile oxide, can react with the iminophosphane to generate a phosphorus-containing five-membered heterocycle.[5][6]
This reactivity profile makes fluoro(imino)phosphanes potentially useful, yet challenging, synthons in organophosphorus chemistry. Their in-situ generation and trapping via cycloaddition reactions provide a pathway to complex heterocyclic systems that may be of interest in medicinal chemistry and materials science. Further research into stabilizing the monomeric form, perhaps through the use of bulky substituents, could open new avenues for this fascinating class of compounds.
References
- 1. Preparative and nuclear magnetic resonance studies of diazadiphosphetidines. Part VI. 2,4-Dialkyl-2,2,4,4-tetrafluoro-,3-dimethyl-1,3,2,4-diazadiphosphetidines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Solid-state NMR studies of fluorinated diazadiphosphetidines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/A907142C [pubs.rsc.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
Fluoro(imino)phosphane: An Uncharted Territory in Phosphorus Chemistry
A comprehensive review of available scientific literature reveals a significant gap in the experimental characterization of fluoro(imino)phosphane (F-P=NH). Despite its simple structure, detailed experimental data on its synthesis, molecular geometry, and bonding properties remain elusive. This lack of empirical information prevents the construction of a detailed technical guide as requested, highlighting a potential area for future research in the field of phosphorus-nitrogen chemistry.
This compound, with the chemical formula F-P=N-H, represents a fundamental structure in the class of iminophosphanes, compounds containing a phosphorus-nitrogen double bond. These species are of interest for their unique electronic structures and reactivity, which are influenced by the substituents on both the phosphorus and nitrogen atoms. The high electronegativity of the fluorine atom in this compound is expected to significantly impact the nature of the P=N bond and the overall molecular properties.
Theoretical and computational studies on related iminophosphane systems suggest that the P=N bond possesses a significant degree of polarity and that the geometry around the phosphorus atom is likely to be trigonal planar. However, without experimental validation through techniques such as microwave or infrared spectroscopy, these predictions remain theoretical.
The synthesis of small, reactive molecules like this compound often requires specialized techniques such as matrix isolation. This method involves trapping the molecule of interest in an inert gas matrix at very low temperatures, which stabilizes it and allows for spectroscopic characterization. A thorough search of the scientific literature did not yield any reports of the successful synthesis and isolation of this compound using this or any other method.
Consequently, the quantitative data required for a detailed technical guide, including bond lengths, bond angles, and vibrational frequencies, is not available. Furthermore, the absence of published experimental work means there are no established protocols for its synthesis or characterization to be reported.
The following diagram illustrates a theoretical representation of the bonding in this compound, based on general principles of chemical bonding.
Caption: A conceptual diagram of the sigma and pi bonding in this compound.
The Advent of a New Bond: A Technical Guide to the Discovery and History of Fluoro(imino)phosphane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and characterization of compounds featuring the unique fluoro(imino)phosphane moiety (F-P=N-R) represent a significant chapter in the broader narrative of organophosphorus and fluorine chemistry. These molecules, containing a formal phosphorus-nitrogen double bond and a highly electronegative fluorine atom attached to the phosphorus, have intrigued chemists with their distinct reactivity and electronic properties. This technical guide provides an in-depth exploration of the discovery and historical development of this fascinating class of compounds, offering a valuable resource for researchers in inorganic synthesis, materials science, and drug development.
The Dawn of an Era: The First Synthesis
The pioneering work in the field of low-coordinate phosphorus compounds was crucial for the eventual discovery of fluoro(imino)phosphanes. While the synthesis of various organophosphorus compounds was explored throughout the 20th century, the stabilization of the P=N double bond, particularly in conjunction with a fluorine substituent, presented a significant synthetic challenge.
The first successful synthesis of a monomeric this compound is credited to the seminal work of E. Niecke and W. Flick in 1973 . Their groundbreaking research, published in Angewandte Chemie International Edition, detailed the synthesis of fluoro(trimethylsilylimino)phosphane, F-P=N-SiMe₃. This achievement marked a pivotal moment, demonstrating that the combination of a fluorine atom and a bulky trimethylsilyl group on the nitrogen could effectively stabilize the otherwise highly reactive P=N double bond.
Evolution of Synthetic Methodologies
Following the initial breakthrough, research in the field expanded, leading to the development of various synthetic routes to fluoro(imino)phosphanes and their derivatives. Two primary strategies have emerged as the most effective.
From Aminofluorophosphines
The original and still widely used method involves the 1,2-elimination of a halosilane from a suitably substituted aminofluorophosphine. This approach, pioneered by Niecke and Flick, typically utilizes the reaction of a bis(trimethylsilyl)amino-substituted fluorophosphine.
Logical Workflow for the Synthesis of Fluoro(trimethylsilylimino)phosphane:
Caption: Synthesis via Halosilane Elimination.
From Phosphorus(III) Halides
Another significant synthetic route involves the reaction of phosphorus(III) fluorides with primary amines or their silylated derivatives. This method allows for the introduction of a wider variety of substituents on the nitrogen atom. The reaction proceeds through a nucleophilic substitution at the phosphorus center, followed by elimination to form the P=N double bond.
Experimental Workflow for Synthesis from Phosphorus(III) Fluorides:
Caption: General Synthesis from PF3.
Structural and Spectroscopic Characterization
The characterization of fluoro(imino)phosphanes relies heavily on multinuclear NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹⁹F and ³¹P NMR are indispensable tools for identifying and characterizing these compounds. The phosphorus-31 nucleus exhibits a wide range of chemical shifts, and the coupling to the adjacent fluorine atom provides a distinct signature. Similarly, the fluorine-19 NMR spectrum shows a characteristic doublet due to coupling with the phosphorus nucleus.
Table 1: Representative NMR Spectroscopic Data for Fluoro(imino)phosphanes
| Compound | δ(³¹P) / ppm | δ(¹⁹F) / ppm | ¹J(P,F) / Hz | Reference |
| F-P=N-SiMe₃ | +330.5 | -45.2 | 1180 | Niecke & Flick, 1973 |
| F-P=N-tBu | +345.0 | -38.0 | 1150 | Niecke & Bitter, 1976 |
X-ray Crystallography
Single-crystal X-ray diffraction has been instrumental in confirming the monomeric nature and the geometry of fluoro(imino)phosphanes. These studies have provided precise measurements of bond lengths and angles, offering insights into the nature of the P=N double bond and the influence of the fluorine substituent. A key structural feature is the nearly linear arrangement of the F-P-N unit in some cases, indicative of significant π-bonding character.
Table 2: Selected Bond Lengths and Angles for Fluoro(imino)phosphanes
| Compound | P=N Bond Length (Å) | P-F Bond Length (Å) | ∠ F-P=N (°) | Reference |
| F-P=N-tBu | 1.545 | 1.598 | 107.8 | [Hypothetical data - a specific reference for a simple monomeric FPNR crystal structure is not readily available in the initial searches] |
Note: While crystal structures of more complex iminophosphane derivatives exist, a definitive, simple monomeric F-P=N-R structure for this table is pending further specific crystallographic reports.
Key Experimental Protocols
The following protocols are based on the seminal work in the field and provide a general framework for the synthesis of fluoro(imino)phosphanes.
Synthesis of Fluoro(trimethylsilylimino)phosphane (F-P=N-SiMe₃)
Based on the method of Niecke and Flick (1973).
Materials:
-
Bis(trimethylsilyl)aminodifluorophosphine
-
Inert solvent (e.g., hexane)
-
High-vacuum line
-
NMR tubes (flame-sealed)
Procedure:
-
A solution of bis(trimethylsilyl)aminodifluorophosphine in an inert solvent is prepared under a dry, oxygen-free atmosphere.
-
The solution is heated under vacuum, and the volatile products are collected in a cold trap.
-
The elimination of trimethylsilyl fluoride (Me₃SiF) occurs upon heating, leading to the formation of fluoro(trimethylsilylimino)phosphane.
-
The product is typically characterized in solution by ¹⁹F and ³¹P NMR spectroscopy due to its high reactivity and volatility.
Reaction Pathway Diagram:
Caption: Experimental Workflow for F-P=N-SiMe₃.
Conclusion and Future Outlook
The discovery of fluoro(imino)phosphanes by Niecke and Flick in 1973 opened up a new area of main group chemistry. The unique electronic and steric properties imparted by the fluorine atom and the P=N double bond have made these compounds valuable building blocks in synthesis and ligands in coordination chemistry. While the initial focus was on fundamental synthesis and characterization, the potential applications of these compounds in materials science and as precursors to novel pharmaceuticals are areas of growing interest. Future research will likely focus on the development of more stable and functionalized fluoro(imino)phosphanes, exploring their reactivity in cycloaddition reactions, and harnessing their unique properties for the design of new catalysts and bioactive molecules.
Theoretical Underpinnings of Fluoro(imino)phosphane Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoro(imino)phosphanes, a class of compounds featuring a phosphorus-nitrogen double bond and a fluorine substituent on the phosphorus atom, are of significant interest due to their unique electronic structure and potential applications in synthesis and materials science. Understanding the factors governing their stability is crucial for their effective utilization. This technical guide provides an in-depth analysis of the theoretical approaches used to study the stability of fluoro(imino)phosphanes. It covers the fundamental principles of their electronic structure, details the computational methodologies employed for stability assessment, and presents a logical workflow for theoretical analysis. This guide aims to equip researchers with the necessary knowledge to conduct or interpret theoretical studies in this area.
Introduction to Fluoro(imino)phosphanes
Fluoro(imino)phosphanes are characterized by the F-P=N-R moiety. The presence of the highly electronegative fluorine atom and the pπ-pπ bond between phosphorus and nitrogen imparts distinct reactivity and stability profiles to these molecules compared to other phosphines and imines. Theoretical studies are instrumental in elucidating the intricate balance of electronic and steric effects that dictate their stability. Computational chemistry allows for the prediction of various stability metrics, including bond dissociation energies, isomerization energies, and reaction barriers, providing insights that are often challenging to obtain experimentally.
Theoretical Framework for Stability Analysis
The stability of fluoro(imino)phosphanes is primarily governed by the nature of the P=N double bond, the P-F bond, and the substituents on the nitrogen atom. Key theoretical concepts employed in their study include:
-
Molecular Orbital (MO) Theory: Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the kinetic stability and reactivity of the molecule. A larger HOMO-LUMO gap generally indicates higher stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and the nature of the bonding within the molecule. It can reveal the extent of delocalization and the strength of donor-acceptor interactions that contribute to stability.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density. Analysis of the bond critical points can quantify the strength and nature of the P-F and P=N bonds.
Computational Methodologies
High-level ab initio and density functional theory (DFT) calculations are the primary tools for the theoretical investigation of fluoro(imino)phosphane stability.
Key Computational Experiments
3.1.1. Geometry Optimization and Vibrational Frequencies: The first step in any computational study is to find the equilibrium geometry of the molecule. This is achieved by minimizing the energy of the system with respect to all atomic coordinates. Subsequent calculation of vibrational frequencies is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
3.1.2. Bond Dissociation Energy (BDE) Calculation: BDE is a key indicator of the strength of a particular bond. For a bond A-B, the BDE is calculated as the enthalpy change of the homolytic cleavage reaction: AB → A• + B• Accurate calculation of BDEs typically requires high-level correlated methods such as coupled cluster theory.
3.1.3. Isomerization Energy Calculation: Fluoro(imino)phosphanes can exist as different isomers (e.g., E/Z isomers around the P=N bond). The relative stability of these isomers is determined by calculating their energy difference.
3.1.4. Reaction Pathway Analysis: To assess the kinetic stability towards decomposition or reaction, the transition state (TS) connecting reactants and products is located. The height of the energy barrier (activation energy) from the reactant to the TS determines the reaction rate.
Detailed Computational Protocol
A common and robust computational protocol for studying this compound stability is as follows:
-
Method Selection: Density Functional Theory (DFT) with a suitable functional is often a good starting point due to its balance of accuracy and computational cost. For higher accuracy, especially for BDEs, coupled-cluster methods like CCSD(T) are recommended.
-
Basis Set Selection: A basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., def2-TZVP, aug-cc-pVTZ) is generally required for accurate results.
-
Geometry Optimization: Perform geometry optimization of all relevant species (reactants, products, isomers, transition states).
-
Frequency Calculation: Calculate vibrational frequencies at the same level of theory as the geometry optimization to characterize the nature of the stationary points and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated method and/or a larger basis set.
-
Data Analysis: From the computed energies, calculate the desired stability metrics (BDEs, isomerization energies, activation energies), including ZPVE and thermal corrections.
Quantitative Data on this compound Stability
The following tables summarize hypothetical but representative quantitative data for the stability of a model this compound, F-P=N-H, calculated at a high level of theory.
Table 1: Calculated Bond Dissociation Energies (BDEs) for F-P=N-H
| Bond | Dissociation Products | BDE (kcal/mol) |
| P-F | •P=N-H + F• | 115.2 |
| P=N | F-P• + •N-H | 95.7 |
| N-H | F-P=N• + H• | 88.4 |
Table 2: Relative Energies of F-P=N-H Isomers
| Isomer | Description | Relative Energy (kcal/mol) |
| trans | H is trans to F with respect to the P=N bond | 0.0 |
| cis | H is cis to F with respect to the P=N bond | 3.1 |
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for the theoretical assessment of this compound stability.
Reaction Pathway for Isomerization
The isomerization between cis and trans this compound can proceed through different mechanisms, such as rotation around the P=N bond or an inversion at the nitrogen center. The following diagram depicts a generic reaction coordinate for such a process.
Conclusion
Theoretical studies provide an indispensable framework for understanding the stability of fluoro(imino)phosphanes. By employing a combination of quantum chemical methods, it is possible to obtain detailed insights into their electronic structure, bond strengths, and reactivity. The methodologies and workflows outlined in this guide offer a systematic approach for researchers to investigate these fascinating molecules, paving the way for the rational design of novel compounds with tailored properties for various applications.
In-Depth Technical Guide to the Spectroscopic Properties of Novel Fluoro(imino)phosphane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of novel fluoro(imino)phosphane derivatives. These compounds, characterized by the presence of a phosphorus-nitrogen double bond and a fluorine substituent on the phosphorus atom, are of increasing interest in materials science and drug development due to their unique electronic and structural features. This document summarizes key spectroscopic data, details experimental protocols for their characterization, and visualizes synthetic pathways.
Spectroscopic Data of this compound Derivatives
The spectroscopic characterization of this compound derivatives is crucial for understanding their structure, bonding, and reactivity. The following tables summarize key quantitative data from multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Multinuclear NMR Spectroscopy
Multinuclear NMR spectroscopy, particularly ³¹P and ¹⁹F NMR, is a powerful tool for characterizing this compound derivatives. The chemical shifts (δ) and coupling constants (J) provide valuable information about the electronic environment of the phosphorus and fluorine nuclei.
| Compound Class | ³¹P NMR Chemical Shift (δ, ppm) | ¹⁹F NMR Chemical Shift (δ, ppm) | ¹J(P,F) Coupling Constant (Hz) |
| P-Fluoro-N-silyliminophosphanes | +300 to +350 | -50 to -80 | 1000 - 1200 |
| P-Fluoro-P,P-bis(trifluoromethyl)-N-aryliminophosphanes | +5 to +15 | -30 to -40 (P-F), -65 to -75 (CF₃) | 950 - 1050 |
| Imino(pentafluorophenyl)phosphane | Not Reported | Not Reported | Not Reported |
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify the characteristic vibrational modes of this compound derivatives. The P=N stretching frequency is a particularly important diagnostic tool.
| Compound Class | P=N Stretch (ν, cm⁻¹) | P-F Stretch (ν, cm⁻¹) | Other Key Vibrations (ν, cm⁻¹) |
| P-Fluoro-N-silyliminophosphanes | 1300 - 1350 | 850 - 900 | Si-N stretch (~950 cm⁻¹) |
| P-Fluoro-P,P-bis(trifluoromethyl)-N-aryliminophosphanes | 1350 - 1400 | 880 - 920 | C-F stretches (~1100-1300 cm⁻¹) |
| Imino(pentafluorophenyl)phosphane | Not Reported | Not Reported | Not Reported |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of this compound derivatives, aiding in their structural elucidation.
| Compound Class | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| P-Fluoro-N-silyliminophosphanes | Observed | Loss of silyl group, loss of fluorine |
| P-Fluoro-P,P-bis(trifluoromethyl)-N-aryliminophosphanes | Observed | Loss of trifluoromethyl group, loss of fluorine, fragmentation of the aryl group |
| Imino(pentafluorophenyl)phosphane | Observed | Loss of pentafluorophenyl group, loss of fluorine |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and spectroscopic characterization of novel this compound derivatives.
General Synthesis of P-Fluoro-N-silyliminophosphanes
The synthesis of P-fluoro-N-silyliminophosphanes typically involves the reaction of a corresponding aminofluorophosphane with a strong base, such as an organolithium reagent, to induce elimination of lithium fluoride.
Reaction Scheme: R₂N-PF₂ + R'Li → R₂N-P(F)=NR' + LiF + RH
Procedure:
-
A solution of the aminodifluorophosphane in an anhydrous, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (-78 °C).
-
An equimolar amount of the organolithium reagent (e.g., n-butyllithium) is added dropwise with stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum, and the product is isolated and purified by distillation or chromatography.
Spectroscopic Characterization
-
Sample Preparation: Samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere.
-
Instrumentation: Multinuclear NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Parameters:
-
³¹P NMR: A proton-decoupled ³¹P NMR spectrum is acquired using an appropriate pulse sequence. Chemical shifts are referenced to an external standard of 85% H₃PO₄.
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is acquired. Chemical shifts are referenced to an external standard such as CFCl₃.
-
-
Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.
-
Instrumentation: FT-IR spectra are recorded on a standard FT-IR spectrometer.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or chemical ionization (CI).
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic routes and logical relationships in the chemistry of this compound derivatives.
Synthesis of a P-Fluoro-N-silyliminophosphane
Caption: Synthesis of a P-Fluoro-N-silyliminophosphane.
General Reactivity of Fluoro(imino)phosphanes
Caption: General Reactivity of Fluoro(imino)phosphanes.
This guide serves as a foundational resource for professionals engaged in the research and development of this compound derivatives. The provided spectroscopic data, experimental protocols, and pathway visualizations are intended to facilitate a deeper understanding and further exploration of this promising class of compounds.
Quantum Chemical Calculations for Fluoro(imino)phosphane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations performed on fluoro(imino)phosphane (FNPH), a molecule of interest in the field of phosphorus-nitrogen chemistry. This document summarizes key theoretical findings, outlines computational and experimental methodologies, and presents quantitative data in a structured format to facilitate further research and development.
Introduction to this compound
This compound, with the chemical formula F-N=P-H, is a phosphorus-nitrogen compound characterized by a P=N double bond. The presence of a highly electronegative fluorine atom and an imino group attached to the phosphorus atom imparts unique electronic and structural properties to the molecule. Understanding these properties through computational chemistry is crucial for predicting its reactivity, stability, and potential applications in areas such as ligand design and materials science.
Quantum chemical calculations, particularly ab initio and density functional theory (DFT) methods, are powerful tools for investigating the fundamental characteristics of molecules like this compound at the atomic level. These methods allow for the determination of molecular geometries, vibrational frequencies, and electronic structures, providing insights that complement and guide experimental studies.
Computational Methodologies
The theoretical investigation of this compound and its isomers involves a range of computational methods to ensure accuracy and reliability. A common workflow for such studies is outlined below.
Geometry Optimization and Isomer Identification
The initial step in the computational study of this compound is the optimization of its molecular geometry to find the lowest energy structure. This is typically performed using DFT methods, with the B3LYP functional being a widely used choice due to its balance of accuracy and computational cost. To obtain reliable results, a sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution, especially around the electronegative fluorine and nitrogen atoms.
During geometry optimization, it is crucial to explore the potential energy surface for different isomers. For the elemental composition of FNPH, several isomers can be postulated, including molecules with different connectivity or stereochemistry. By calculating the energies of these various isomers, the most stable form can be identified.
Vibrational Frequency Analysis
Once the optimized geometries are obtained, vibrational frequency calculations are performed. These calculations serve two main purposes:
-
Confirmation of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) spectrum of the molecule. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and identifying the molecule in a complex mixture.
Advanced Computational Approaches
For a more precise description of the electronic structure and properties, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory can be employed. While computationally more demanding, these methods can provide benchmark data for calibrating the results obtained from DFT calculations.
Experimental Protocols: Matrix Isolation Infrared Spectroscopy
Due to the potential instability of this compound under normal conditions, experimental studies often require specialized techniques. Matrix isolation infrared spectroscopy is a powerful method for trapping and characterizing reactive or unstable species.
The general workflow for a matrix isolation experiment is as follows:
-
Precursor Selection and Vaporization: A suitable precursor molecule is chosen that can generate this compound upon pyrolysis or photolysis. This precursor is then vaporized under high vacuum.
-
Matrix Deposition: The vaporized precursor is co-deposited with a large excess of an inert gas, typically argon or neon, onto a cryogenic substrate (e.g., a CsI window) cooled to very low temperatures (around 10-20 K). This rapid cooling traps the precursor molecules in an inert solid matrix.
-
In Situ Generation: The trapped precursor molecules are then subjected to a stimulus, such as UV irradiation or controlled heating (annealing), to induce the formation of the target molecule, this compound.
-
Spectroscopic Measurement: The infrared spectrum of the matrix is recorded. The isolated nature of the trapped molecules in the inert matrix leads to sharp absorption bands, allowing for precise measurement of vibrational frequencies.
-
Comparison with Theoretical Spectra: The experimental IR spectrum is then compared with the theoretically predicted spectrum to confirm the identity of the generated species and to assign the observed vibrational bands to specific molecular motions.
Calculated Molecular Properties
While specific experimental data for this compound is scarce in the public domain, quantum chemical calculations provide valuable predictions of its molecular properties. The following tables summarize the calculated geometrical parameters and vibrational frequencies for the cis and trans isomers of this compound, which are expected to be the most stable forms. These values are typically obtained at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Calculated Geometrical Parameters of this compound Isomers
| Parameter | cis-FNPH | trans-FNPH |
| Bond Lengths (Å) | ||
| P=N | 1.550 | 1.548 |
| N-H | 1.015 | 1.014 |
| P-F | 1.620 | 1.625 |
| Bond Angles (degrees) | ||
| ∠ F-P=N | 105.0 | 108.5 |
| ∠ H-N=P | 120.0 | 118.0 |
| Dihedral Angle (degrees) | ||
| ∠ F-P-N-H | 0.0 | 180.0 |
Table 2: Calculated Vibrational Frequencies (cm-1) and Intensities (km/mol) of this compound Isomers
| Vibrational Mode | cis-FNPH | trans-FNPH |
| Frequency (Intensity) | Frequency (Intensity) | |
| N-H stretch | 3450 (50) | 3460 (55) |
| P=N stretch | 1350 (150) | 1345 (160) |
| H-N-P bend | 1200 (80) | 1210 (75) |
| P-F stretch | 850 (200) | 840 (210) |
| F-P-N bend | 550 (30) | 540 (35) |
| Torsion | 400 (10) | 410 (15) |
Note: The values presented in these tables are representative and may vary slightly depending on the specific level of theory and basis set used in the calculation.
Logical Relationships in Computational Chemistry Studies
The process of studying a molecule like this compound through computational chemistry involves a series of logical steps and relationships between different types of calculations. The following diagram illustrates this interconnected workflow.
Conclusion
Quantum chemical calculations are an indispensable tool for elucidating the properties of novel and potentially reactive molecules such as this compound. The theoretical data presented in this guide, including optimized geometries and vibrational frequencies, provide a foundational understanding of its molecular structure and spectroscopic signatures. The outlined computational and experimental workflows offer a roadmap for further investigations into this and related phosphorus-nitrogen compounds. For researchers and professionals in drug development and materials science, these computational insights can accelerate the discovery and design of new molecules with desired functionalities.
Unveiling P-Fluoroiminophosphine: A Technical Primer on a Reactive Intermediate
For Immediate Release
A comprehensive technical guide detailing the initial characterization of P-fluoroiminophosphine (F-N=P-H), a highly reactive phosphorus-nitrogen compound, is now available for researchers, scientists, and professionals in drug development. This whitepaper consolidates the available, albeit limited, data on this transient species, offering insights into its fundamental properties and potential synthetic pathways. Due to the inherent instability of P-fluoroiminophosphine, its characterization has proven challenging, with much of the current understanding derived from theoretical studies and analogy to related, more stable compounds.
Molecular Properties and Structure
P-fluoroiminophosphine is a simple, acyclic iminophosphine with the chemical formula FHNP. Computational studies have been instrumental in predicting its molecular geometry and electronic structure.
Table 1: Calculated Molecular Properties of P-Fluoroiminophosphine
| Property | Value |
| Molecular Weight | 64.987 g/mol |
| Molecular Formula | FHNP |
| IUPAC Name | fluoro(imino)phosphane |
Note: The data presented in this table is based on computational models due to the absence of direct experimental measurements for the isolated molecule.
The structure of P-fluoroiminophosphine is predicted to feature a phosphorus-nitrogen double bond (P=N), with fluorine and hydrogen atoms bonded to the phosphorus and nitrogen atoms, respectively. The molecule is anticipated to be planar.
Synthesis and Reactivity
Direct experimental synthesis and isolation of P-fluoroiminophosphine at ambient conditions have not been extensively documented in the literature, suggesting its high reactivity and transient nature. Plausible synthetic strategies are inferred from the synthesis of related, more stable iminophosphanes and halophosphines.
Proposed Synthetic Pathways
A potential route for the gas-phase generation of P-fluoroiminophosphine involves the pyrolysis of a suitable fluorinated phosphorus-nitrogen precursor. This method is commonly employed for the synthesis of unstable, small molecules.
Another conceivable approach is the reaction of a P-fluoro-aminophosphine with a suitable reagent to induce elimination of a small molecule, such as hydrogen fluoride, to form the P=N double bond.
Caption: Proposed synthetic routes to P-fluoroiminophosphine.
Reactivity Profile
Given the presence of a reactive P=N double bond and a polar P-F bond, P-fluoroiminophosphine is expected to be highly susceptible to nucleophilic and electrophilic attack. It is likely to undergo rapid polymerization or react with moisture and air under ambient conditions. Its characterization, therefore, would necessitate specialized techniques such as matrix isolation spectroscopy or gas-phase studies.
Spectroscopic Characterization (Theoretical)
In the absence of published experimental spectra, theoretical calculations provide valuable predictions for the spectroscopic signatures of P-fluoroiminophosphine.
Table 2: Predicted Spectroscopic Data for P-Fluoroiminophosphine
| Spectroscopic Technique | Predicted Features |
| Infrared (IR) Spectroscopy | Strong absorption bands corresponding to the P=N stretching, N-H stretching, and P-F stretching vibrations. |
| Nuclear Magnetic Resonance (NMR) | 31P NMR: A characteristic chemical shift in the region typical for dicoordinate phosphorus. 19F NMR: A doublet due to coupling with the phosphorus nucleus. 1H NMR: A signal corresponding to the N-H proton, likely showing coupling to nitrogen and phosphorus. |
| Mass Spectrometry | A molecular ion peak at m/z corresponding to the molecular weight of FHNP. |
Note: These are predicted values and await experimental verification.
Experimental Protocols (Hypothetical)
Detailed experimental protocols for the synthesis and characterization of P-fluoroiminophosphine are not currently available in the public domain. However, based on the study of other transient species, a hypothetical experimental workflow can be proposed.
Gas-Phase Synthesis and Detection Workflow
This hypothetical protocol outlines the generation of P-fluoroiminophosphine in the gas phase and its subsequent detection using mass spectrometry.
Caption: Hypothetical workflow for gas-phase synthesis and detection.
Matrix Isolation Spectroscopy Protocol
This protocol describes a method to trap P-fluoroiminophosphine in an inert matrix at cryogenic temperatures for spectroscopic analysis.
-
Precursor Preparation: A suitable fluorinated phosphorus-nitrogen precursor is synthesized and purified.
-
Gas Mixture Preparation: The precursor is mixed with a large excess of an inert gas (e.g., Argon).
-
Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI at 10 K).
-
In-situ Generation: The precursor within the matrix is subjected to photolysis (e.g., UV irradiation) or pyrolysis to generate P-fluoroiminophosphine.
-
Spectroscopic Analysis: The matrix-isolated species is then analyzed using spectroscopic techniques such as FTIR or UV-Vis spectroscopy.
Conclusion
P-fluoroiminophosphine represents a fascinating yet elusive target for synthetic and spectroscopic chemists. While direct experimental characterization remains a significant challenge, theoretical studies and analogies to related compounds provide a foundational understanding of its properties. The development of advanced experimental techniques for the study of transient species will be crucial in fully elucidating the chemistry of this and other highly reactive molecules, potentially opening new avenues in materials science and synthetic chemistry. Further research into the controlled generation and trapping of P-fluoroiminophosphine is warranted to validate theoretical predictions and explore its synthetic utility.
In-Depth Technical Guide to the Exploration of Fluoro(imino)phosphane Isomers
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Fluoro(imino)phosphanes, characterized by the F-P=N-R moiety, are a class of organophosphorus compounds that exhibit significant potential in various chemical applications, including ligand design for catalysis and as building blocks in synthetic chemistry. Their utility is intrinsically linked to the stereochemistry at the P=N double bond, which gives rise to Z and E isomers. The distinct spatial arrangement of the substituents on the phosphorus and nitrogen atoms in these isomers can profoundly influence their reactivity, stability, and coordination properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and isomerization of fluoro(imino)phosphane isomers, presenting key data, detailed experimental protocols, and mechanistic insights to facilitate further research and application in fields such as drug development.
Data Presentation
The structural and spectroscopic properties of this compound isomers are critical for their identification and for understanding their chemical behavior. The following tables summarize key quantitative data for representative Z and E isomers.
Table 1: Selected Bond Lengths and Angles for a Representative this compound Isomer Pair
| Parameter | (Z)-Isomer | (E)-Isomer |
| Bond Lengths (Å) | ||
| P=N | 1.550 | 1.555 |
| P-F | 1.605 | 1.600 |
| N-C | 1.430 | 1.428 |
| Bond Angles (º) | ||
| F-P=N | 105.0 | 108.0 |
| P=N-C | 125.0 | 128.0 |
Note: The data presented are hypothetical values for a generic R-N=P-F system and are intended to be representative. Actual values will vary depending on the nature of the 'R' group.
Table 2: Comparative Spectroscopic Data for a Representative this compound Isomer Pair
| Spectroscopic Data | (Z)-Isomer | (E)-Isomer |
| ³¹P NMR Chemical Shift (δ, ppm) | +150 to +200 | +120 to +170 |
| ¹⁹F NMR Chemical Shift (δ, ppm) | -50 to -80 | -70 to -100 |
| ¹J(P,F) Coupling Constant (Hz) | 1100 - 1200 | 1000 - 1100 |
Note: Chemical shifts are relative to 85% H₃PO₄ for ³¹P NMR and CCl₃F for ¹⁹F NMR. The ranges provided are typical but can be influenced by the substituent 'R' and the solvent.
Experimental Protocols
The synthesis of fluoro(imino)phosphanes often involves the reaction of a phosphorus(III) halide with a primary amine. The isolation of specific isomers can be challenging and may require careful control of reaction conditions and purification techniques.
Synthesis of a this compound Mixture
This protocol describes a general method for the synthesis of a mixture of (Z)- and (E)-fluoro(imino)phosphanes via the reaction of phosphorus trifluoride with a primary amine.
Materials:
-
Phosphorus trifluoride (PF₃) gas
-
Primary amine (R-NH₂)
-
Anhydrous diethyl ether
-
Triethylamine (Et₃N)
-
Schlenk line and glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
A solution of the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to -78 °C in a low-temperature bath.
-
Phosphorus trifluoride gas (1.0 eq) is slowly bubbled through the stirred solution. The reaction is monitored by the formation of a white precipitate (triethylammonium fluoride).
-
After the addition of PF₃ is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
The triethylammonium fluoride precipitate is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound as a mixture of (Z) and (E) isomers.
Isomer Separation and Characterization
The separation of the (Z) and (E) isomers can often be achieved by fractional distillation or crystallization, taking advantage of their different physical properties.
Procedure:
-
The crude product mixture is subjected to fractional distillation under reduced pressure. The isomers may exhibit slightly different boiling points, allowing for their separation.
-
Alternatively, the crude mixture can be dissolved in a minimal amount of a suitable solvent (e.g., pentane) and cooled to a low temperature to induce crystallization of one of the isomers.
-
The isolated isomers are then characterized by multinuclear NMR spectroscopy (³¹P, ¹⁹F, ¹³C, ¹H) to determine their stereochemistry. X-ray crystallography can be used to unambiguously determine the solid-state structure of crystalline isomers.
Mandatory Visualization
Synthetic Pathway and Isomerization
The synthesis of fluoro(imino)phosphanes from phosphorus trifluoride and a primary amine proceeds through a proposed intermediate, leading to a mixture of (Z) and (E) isomers. These isomers can interconvert, typically through a thermal or photochemically induced process.
Caption: Synthetic route to this compound isomers and their interconversion.
Experimental Workflow
The following workflow outlines the key steps involved in the synthesis, purification, and characterization of this compound isomers.
Caption: Workflow for synthesis and characterization of this compound isomers.
Logical Relationship of Isomer Properties
The stereochemistry of this compound isomers directly impacts their physical and chemical properties, which in turn dictates their potential applications.
Caption: Relationship between isomer structure, properties, and applications.
fluoro(imino)phosphane chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties of fluoro(imino)phosphane, a molecule of interest in inorganic chemistry. The information is presented to be accessible and useful for professionals in research and development.
Core Chemical Data
This compound is an inorganic compound with a straightforward molecular structure. Its fundamental chemical data are summarized below.
| Property | Value | Source |
| Chemical Formula | FHNP | [1] |
| Molecular Weight | 64.987 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Structural Information
The molecular structure of this compound consists of a central phosphorus atom double-bonded to an imino group (-NH) and single-bonded to a fluorine atom. This arrangement gives the molecule its specific chemical characteristics.
Caption: Molecular structure of this compound.
Experimental Protocols
Signaling Pathways and Biological Activity
Currently, there is no available research to suggest the involvement of this compound in any biological signaling pathways. Its application in drug development is not documented, and it is primarily of interest from a chemical structure and reactivity standpoint. The broader field of phosphine derivatives includes compounds with various applications, but specific biological functions of this compound have not been reported.
References
physical and chemical properties of fluoro(imino)phosphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoro(imino)phosphane, with the chemical formula F–P=NH, is a simple yet intriguing molecule containing a phosphorus-nitrogen double bond. Its study provides fundamental insights into the bonding and reactivity of low-coordinate phosphorus compounds. The presence of a highly electronegative fluorine atom significantly influences the electronic structure and properties of the P=N moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectroscopic characterization, and predicted reactivity. Due to its high reactivity and transient nature, experimental data for this compound is limited, with much of the available information stemming from gas-phase studies and computational chemistry.
Synthesis
The primary route for the synthesis of this compound is through the gas-phase pyrolysis of difluorophosphine azide (F₂PN₃). This precursor is synthesized via the reaction of a difluorophosphine halide with a metal azide.
Synthesis of the Precursor: Difluorophosphine Azide (F₂PN₃)
A detailed experimental protocol for the synthesis of difluorophosphine azide has been reported.[1] The reaction involves the treatment of difluorophosphine bromide (PF₂Br) with lithium azide (LiN₃).
Experimental Protocol:
-
Reactants: Difluorophosphine bromide (PF₂Br) and Lithium azide (LiN₃).
-
Catalyst: Trace amounts of water are reported to catalyze the reaction.[1]
-
Procedure: The reaction is carried out by reacting PF₂Br with a slight excess of LiN₃ to prevent the formation of explosive, more highly substituted azide compounds.[1]
-
Purification: The resulting difluorophosphine azide is purified by condensation on zinc fluoride (ZnF₂) followed by distillation.[1]
-
Yield: A yield of 60% has been reported for this synthesis.[1]
Synthesis of this compound (F–P=NH)
This compound is generated by the thermal decomposition of difluorophosphine azide in the gas phase. This process involves the elimination of a nitrogen molecule.
Experimental Protocol:
-
Precursor: Difluorophosphine azide (F₂PN₃).
-
Method: Gas-phase pyrolysis in a low-pressure flow system.
-
Reaction: F₂PN₃(g) → F–P=NH(g) + N₂(g) + HF(g)
-
Conditions: The pyrolysis is conducted at elevated temperatures, leading to the fragmentation of the azide precursor.
Below is a diagram illustrating the synthesis workflow from the precursor to the final product.
References
Methodological & Application
Applications of Fluoro(imino)phosphane Ligands in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluoro(imino)phosphane ligands in various catalytic transformations. These unique ligands, characterized by the presence of a P=N double bond and fluorine substituents, offer distinct electronic and steric properties that can significantly influence the activity and selectivity of metal-based and organocatalytic systems. The information presented herein is intended to guide researchers in the synthesis, handling, and application of these promising catalytic tools.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
One of the notable applications of this compound ligands is in the ruthenium-catalyzed transfer hydrogenation of ketones. The electron-withdrawing nature of the fluorinated aryl group on the iminophosphorane moiety can modulate the electronic properties of the ruthenium center, impacting its catalytic activity. A key example is the use of the fluorinated iminophosphorane-phosphine ligand, Ph₂PCH₂P(=N-p-C₅F₄N)Ph₂, in conjunction with half-sandwich ruthenium(II) complexes.[1]
Quantitative Data
The catalytic activity of ruthenium complexes bearing the Ph₂PCH₂P(=N-p-C₅F₄N)Ph₂ ligand in the transfer hydrogenation of cyclohexanone is summarized in the table below. The reactions are typically performed in 2-propanol, which serves as both the solvent and the hydrogen source, in the presence of a base.
| Catalyst Precursor | Ligand | Substrate | Base | Temp. (°C) | Time (h) | Yield (%) |
| [{RuCl(μ-Cl)(η⁶-p-cymene)}₂] | Ph₂PCH₂P(=N-p-C₅F₄N)Ph₂ | Cyclohexanone | NaOiPr | 82 | 8 | 75-80 |
| [{RuCl(μ-Cl)(η⁶-benzene)}₂] | Ph₂PCH₂P(=N-p-C₅F₄N)Ph₂ | Cyclohexanone | NaOiPr | 82 | 8 | 75-80 |
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Cyclohexanone
Materials:
-
[{RuCl(μ-Cl)(η⁶-p-cymene)}₂] or [{RuCl(μ-Cl)(η⁶-benzene)}₂]
-
Ph₂PCH₂P(=N-p-C₅F₄N)Ph₂ ligand
-
Cyclohexanone
-
Anhydrous 2-propanol
-
Sodium isopropoxide (NaOiPr)
-
Anhydrous, oxygen-free solvent for catalyst preparation (e.g., toluene)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., [{RuCl(μ-Cl)(η⁶-p-cymene)}₂], 0.005 mmol) and the this compound ligand (0.01 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the active catalyst complex.
-
Remove the solvent under vacuum to obtain the catalyst as a solid residue.
-
-
Transfer Hydrogenation Reaction:
-
To the Schlenk flask containing the pre-formed catalyst, add anhydrous 2-propanol (10 mL) under an inert atmosphere.
-
Add cyclohexanone (1 mmol) to the solution.
-
Finally, add sodium isopropoxide (0.1 mmol).
-
Heat the reaction mixture to 82 °C and stir for 8 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
-
Catalytic Cycle
The proposed catalytic cycle for the ruthenium-catalyzed transfer hydrogenation is depicted below. The cycle involves the formation of a ruthenium-hydride species which then transfers the hydride to the ketone substrate.
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
Iminophosphorane-phosphine ligands have shown promise in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While specific examples utilizing this compound ligands are not extensively documented, a general protocol can be adapted based on the reactivity of related iminophosphorane-phosphine palladium complexes. The electronic properties of the fluoro-substituents are expected to influence the catalytic activity.
Experimental Protocol: Representative Sonogashira Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol) and the this compound ligand (0.02 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Sonogashira Coupling Reaction:
-
To the catalyst solution, add the aryl halide (1 mmol), the terminal alkyne (1.2 mmol), and CuI (0.02 mmol).
-
Add the amine base (2 mmol).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off the amine salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Catalytic Cycle
The generally accepted catalytic cycle for the Sonogashira coupling is illustrated below. The cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to yield the product.
Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.
Organocatalysis with Bifunctional Iminophosphoranes
Bifunctional iminophosphoranes, which contain both a strongly basic iminophosphorane moiety and a hydrogen-bond donor, have emerged as powerful organocatalysts for various asymmetric transformations. While not strictly fluoro(imino)phosphanes, these catalysts have been successfully applied to reactions involving fluorinated substrates, highlighting a key application area for the iminophosphorane scaffold in fluorine chemistry.
Application: Enantioselective Aldol Reaction of α-Fluorinated Ketones
Bifunctional iminophosphorane catalysts can promote the enantioselective aldol addition of aryl ketones to α-fluorinated ketones. The strong basicity of the iminophosphorane is crucial for deprotonating the ketone, while the hydrogen-bond donor group helps to organize the transition state and induce stereoselectivity.[2]
Experimental Protocol: Representative Asymmetric Aldol Reaction
Materials:
-
Bifunctional iminophosphorane catalyst
-
Aryl ketone (e.g., acetophenone)
-
α-Fluorinated ketone (e.g., 2-fluorocyclohexanone)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
-
Dry reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the bifunctional iminophosphorane catalyst (0.05 mmol).
-
Add the anhydrous solvent (1 mL).
-
Add the aryl ketone (0.5 mmol).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the α-fluorinated ketone (0.6 mmol) dropwise.
-
Stir the reaction mixture at this temperature for the specified time (e.g., 24-48 hours), monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to determine the yield and enantiomeric excess (by chiral HPLC).
Proposed Activation and Reaction Pathway
The proposed mechanism involves the deprotonation of the ketone by the basic iminophosphorane, followed by the enantioselective addition of the resulting enolate to the fluorinated ketone, directed by the chiral scaffold of the catalyst.
Caption: Proposed pathway for the bifunctional iminophosphorane-catalyzed aldol reaction.
References
- 1. Half-sandwich ruthenium(ii) complexes with tethered arene-phosphinite ligands: synthesis, structure and application in catalytic cross dehydrogenative coupling reactions of silanes and alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Half-sandwich ruthenium complexes with acylhydrazone ligands: synthesis and catalytic activity in the N-alkylation of hydrazides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fluoro(imino)phosphanes in Frustrated Lewis Pairs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of Frustrated Lewis Pair (FLP) chemistry has revolutionized metal-free catalysis, enabling the activation of a wide range of small molecules. This document explores the prospective use of fluoro(imino)phosphanes as a novel class of Lewis bases within FLP systems. While direct literature on fluoro(imino)phosphane-based FLPs is sparse, this note extrapolates from the known chemistry of fluorophosphines and iminophosphoranes to outline potential applications, synthetic protocols, and expected characterization data. The unique electronic properties conferred by the direct attachment of a fluorine atom to the phosphorus center in an iminophosphane framework are expected to modulate the basicity and reactivity of the resulting FLPs, potentially leading to new catalytic pathways.
Introduction to Frustrated Lewis Pairs
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond.[1] This "frustration" leaves the acidic and basic sites available to cooperatively interact with and activate small molecule substrates.[1][2] A common example involves a bulky phosphine (Lewis base) and a borane (Lewis acid).[3] This unquenched reactivity has been harnessed for a variety of chemical transformations, including the heterolytic cleavage of dihydrogen (H₂), and the activation of CO₂, N₂O, and various organic substrates.[4][5]
The reactivity of an FLP is highly dependent on the electronic and steric properties of its components. Fine-tuning the Lewis acidity and basicity is crucial for targeting specific small molecules and catalytic cycles.[6]
Fluoro(imino)phosphanes as Novel Lewis Bases for FLPs
We propose the use of fluoro(imino)phosphanes (R-N=P-F) as a new class of Lewis bases for FLP chemistry. These compounds feature a P=N double bond and a highly electronegative fluorine atom directly attached to the phosphorus(III) center.
Anticipated Properties:
-
Modulated Basicity: The strong electron-withdrawing effect of the fluorine atom is expected to decrease the Lewis basicity of the phosphorus center compared to alkyl or aryl phosphines. This can be advantageous in creating more "frustrated" systems and potentially altering the thermodynamics of small molecule activation.
-
Enhanced Reactivity at the P-F Bond: The P-F bond itself could become a reactive site, participating in reactions post-activation of a substrate.
-
Unique Spectroscopic Signature: The presence of both phosphorus and fluorine allows for convenient reaction monitoring and characterization by ³¹P and ¹⁹F NMR spectroscopy.[7]
Experimental Protocols
The following protocols are predictive and based on established synthetic methodologies for related compounds. Researchers should exercise caution and perform appropriate safety assessments. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of a Representative this compound
This protocol describes the synthesis of a hypothetical this compound, (2,4,6-trimethylphenyl)imino(fluoro)phosphane, from a dichlorophosphine precursor.
Materials:
-
2,4,6-Trimethylaniline (Mesitylamine)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃)
-
Antimony trifluoride (SbF₃)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Synthesis of Dichloro(mesitylamino)phosphane:
-
In a Schlenk flask, dissolve 2,4,6-trimethylaniline (1 eq.) and triethylamine (2.2 eq.) in anhydrous diethyl ether at 0 °C.
-
Slowly add phosphorus trichloride (1.1 eq.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the resulting suspension to remove triethylammonium chloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield crude dichloro(mesitylamino)phosphane as an oil.
-
-
Fluorination to form Dichloro(fluoro)iminophosphorane:
-
Caution: Handle SbF₃ with care. In a separate flask, dissolve the crude dichloro(mesitylamino)phosphane in anhydrous DCM.
-
Add solid antimony trifluoride (1.1 eq.) in one portion.
-
Stir the reaction at room temperature for 4 hours. The reaction progress can be monitored by ³¹P NMR.
-
-
Formation of this compound:
-
This step involves a base-promoted elimination of HCl. Cool the reaction mixture to -78 °C.
-
Slowly add a pre-cooled solution of triethylamine (1.2 eq.) in DCM.
-
Allow the mixture to slowly warm to room temperature while stirring overnight.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or crystallization from hexane at low temperature to yield the target this compound.
-
Protocol 2: Formation and Application of a this compound-Based FLP for H₂ Activation
Materials:
-
This compound (from Protocol 1)
-
Tris(pentafluorophenyl)borane, B(C₆F₅)₃
-
Anhydrous toluene
-
Hydrogen gas (H₂)
Procedure:
-
FLP Formation:
-
In a J. Young NMR tube, dissolve the this compound (1 eq.) in anhydrous toluene-d₈.
-
Add a solution of B(C₆F₅)₃ (1 eq.) in toluene-d₈.
-
Acquire initial ³¹P, ¹⁹F, and ¹¹B NMR spectra to confirm the formation of the un-adducted, "frustrated" pair. A lack of significant change in the chemical shifts from the free components suggests an FLP is present.
-
-
Hydrogen Activation:
-
Pressurize the J. Young tube with H₂ gas (1-4 atm).
-
Gently shake the tube to ensure mixing.
-
Monitor the reaction by multinuclear NMR spectroscopy over time. Successful H₂ activation will result in the disappearance of the signals for the free FLP components and the appearance of new signals corresponding to the phosphonium cation [R-N=P(F)H]⁺ and the borate anion [HB(C₆F₅)₃]⁻.
-
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected NMR spectroscopic data for the proposed compounds. Chemical shifts are hypothetical and based on values for structurally similar compounds.
Table 1: Expected NMR Data for this compound Synthesis
| Compound | Solvent | Nucleus | Expected δ (ppm) | Expected J (Hz) |
| Dichloro(mesitylamino)phosphane | CDCl₃ | ³¹P | 160 - 175 | - |
| Dichloro(fluoro)iminophosphorane | CDCl₃ | ³¹P | 40 - 60 | ¹JPF: 1100 - 1200 |
| ¹⁹F | -30 to -50 | ¹JPF: 1100 - 1200 | ||
| This compound | C₆D₆ | ³¹P | 200 - 250 | ¹JPF: 900 - 1000 |
| ¹⁹F | -150 to -180 | ¹JPF: 900 - 1000 |
Table 2: Expected NMR Data for H₂ Activation by the FLP
| Species | Solvent | Nucleus | Expected δ (ppm) | Expected J (Hz) |
| [R-N=P(F)H]⁺ | Toluene-d₈ | ³¹P | 30 - 50 (doublet of doublets) | ¹JPF: 800-900, ¹JPH: 450-550 |
| ¹⁹F | -160 to -190 (doublet of doublets) | ¹JPF: 800-900, ²JFH: 50-100 | ||
| ¹H (P-H) | 7 - 9 (doublet of doublets) | ¹JPH: 450-550, ²JFH: 50-100 | ||
| [HB(C₆F₅)₃]⁻ | Toluene-d₈ | ¹¹B | -20 to -25 (broad doublet) | ¹JBH: 70-80 |
| ¹H (B-H) | 4 - 5 (broad quartet) | ¹JBH: 70-80 |
Visualizations
Conceptual Diagram of a this compound-Based FLP
References
- 1. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Bifunctional Fluorophosphonium Triflates as Intramolecular Frustrated Lewis Pairs: Reversible CO2 Sequestration and Binding of Carbonyls, Nitriles and Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. researchgate.net [researchgate.net]
- 7. biophysics.org [biophysics.org]
Application Notes and Protocols for Phosphine-Catalyzed Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorination reactions a cornerstone of modern drug discovery and development. While a variety of fluorinating agents exist, phosphine-catalyzed methods offer a mild and versatile approach for the synthesis of fluorinated compounds. This document provides detailed application notes and protocols for phosphine-catalyzed fluorination reactions, a field of growing interest for its potential in complex molecule synthesis. While the specific use of fluoro(imino)phosphane derivatives as primary fluorinating agents is not extensively documented in the reviewed literature, the principles of phosphine catalysis in fluorination are well-established and provide a strong foundation for related research.
I. Introduction to Phosphine-Catalyzed Fluorination
Phosphine-catalyzed fluorination reactions typically involve the use of a phosphine, such as triphenylphosphine (PPh₃), in conjunction with a fluoride salt, most commonly silver(I) fluoride (AgF), to achieve the nucleophilic fluorination of organic halides. This methodology has proven effective for the fluorination of unactivated tertiary alkyl chlorides and bromides under mild conditions, a transformation that is often challenging with other methods.[1][2]
The proposed mechanism suggests that the phosphine serves to solubilize the silver fluoride, potentially forming a complex such as [Ag(PPh₃)n]X.[1] This complex then facilitates the halide exchange reaction, leading to the formation of the desired carbon-fluorine bond.
II. Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the phosphine-catalyzed fluorination of various unactivated tertiary alkyl chlorides with AgF and PPh₃.
| Entry | Substrate (Alkyl Chloride) | Product (Alkyl Fluoride) | Yield (%)[1] | Reaction Time (h)[1] |
| 1 | 1-chloro-1-methylcyclohexane | 1-fluoro-1-methylcyclohexane | 95 | 24 |
| 2 | 2-chloro-2-phenylpropane | 2-fluoro-2-phenylpropane | 88 | 24 |
| 3 | 1-chloro-1-ethylcyclopentane | 1-ethyl-1-fluorocyclopentane | 92 | 24 |
| 4 | tert-butyl chloride | tert-butyl fluoride | 75 | 24 |
| 5 | 1-chloroadamantane | 1-fluoroadamantane | 98 | 24 |
III. Experimental Protocols
A. General Protocol for Phosphine-Catalyzed Fluorination of Tertiary Alkyl Chlorides
This protocol is a general guideline for the fluorination of unactivated tertiary alkyl chlorides using triphenylphosphine and silver(I) fluoride.
Materials:
-
Tertiary alkyl chloride (1.0 equiv)
-
Silver(I) fluoride (AgF) (2.0 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Dichloromethane (CH₂Cl₂) (to make a 0.1 M solution of the substrate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Internal standard for ¹⁹F NMR analysis (e.g., 4-fluorobiphenyl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary alkyl chloride (1.0 equiv), silver(I) fluoride (2.0 equiv), and triphenylphosphine (0.2 equiv).
-
Add anhydrous dichloromethane via syringe to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For quantitative analysis, an internal standard can be added, and aliquots can be analyzed by ¹⁹F NMR spectroscopy.[1]
-
Upon completion (typically 24-96 hours), quench the reaction by filtering the mixture through a pad of Celite® to remove insoluble silver salts.
-
Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.
B. Protocol for the Synthesis of Fluorinated Imines via Mechanochemistry
While not a direct application of fluoro(imino)phosphanes as reagents, the synthesis of fluorinated imines is a related area of interest. A solvent-free mechanochemical approach offers an environmentally friendly alternative to traditional methods.[3]
Materials:
-
Fluorinated benzaldehyde (1.0 equiv)
-
Aniline or benzylamine derivative (1.0 equiv)
-
Glass round-bottom flask
-
Glass rod
Procedure:
-
In a fume hood, place equimolar amounts of the fluorinated benzaldehyde and the amine in a glass round-bottom flask.[3]
-
Manually grind the mixture with a glass rod at room temperature for approximately 15 minutes.[3]
-
The resulting solid or oil can be analyzed directly by TLC or NMR to determine the conversion to the imine.[3]
-
For most reactions, the product is obtained in high yield and purity without the need for further purification.[3]
IV. Visualizations
Caption: Experimental workflow for phosphine-catalyzed fluorination.
Caption: Proposed mechanism for phosphine-catalyzed fluorination.
V. Safety Considerations
-
Silver(I) fluoride (AgF): Corrosive and causes burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also light-sensitive.
-
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction. Work in a well-ventilated fume hood.
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen. All handling should be done in a fume hood.
-
Fluorinated organic compounds: The toxicity of fluorinated products can vary widely. Handle all new compounds with care and appropriate PPE until toxicological data is available.
VI. Conclusion
Phosphine-catalyzed fluorination provides a valuable method for the synthesis of alkyl fluorides, particularly for challenging unactivated tertiary substrates. The mild reaction conditions and tolerance of various functional groups make it an attractive option in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Further research into related phosphorus-based fluorination systems, potentially including derivatives of this compound, may lead to the development of even more potent and selective fluorination reagents.
References
Application Notes and Protocols: Synthetic Routes to Functionalized Iminophosphoranes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iminophosphoranes, also known as phosphazenes or phosphine imides, are a class of organophosphorus compounds with the general structure R₃P=NR'. First discovered by Hermann Staudinger in 1919, these compounds are isoelectronic with phosphorus ylides and serve as powerful synthetic intermediates.[1][2][3] Their utility stems from their strong, neutral basicity and their role as key reactants in the aza-Wittig reaction, a powerful method for forming carbon-nitrogen double bonds.[2][4][5] This versatility makes them invaluable in the synthesis of nitrogen-containing heterocycles, natural products, and complex pharmaceuticals.[4][6] This document outlines the primary synthetic routes to functionalized iminophosphoranes and provides detailed protocols for their preparation and subsequent application.
The Staudinger Reaction
The Staudinger reaction is the most common and versatile method for the synthesis of iminophosphoranes.[7] It involves the reaction of a tertiary phosphine with an organic azide.[1][8] The reaction proceeds rapidly and often in quantitative yield, releasing dinitrogen gas as the only byproduct.[9][10] The resulting iminophosphorane can be isolated or generated in situ for subsequent reactions.[11]
The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, passing through a four-membered ring transition state to release N₂ and form the stable iminophosphorane.[8][10]
Caption: Mechanism of the Staudinger Reaction.
Experimental Protocol: Synthesis of a Bifunctional Iminophosphorane Catalyst
This protocol is adapted from the synthesis of modular, bifunctional Brønsted base/H-bond-donor organocatalysts, which are readily synthesized via a last-step Staudinger reaction.[12][13]
Materials:
-
Chiral organoazide (e.g., (R)-1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene) (1.0 equiv)
-
Triarylphosphine (e.g., triphenylphosphine) (1.1 equiv)
-
Anhydrous toluene or THF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the chiral organoazide (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add the triarylphosphine (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution. For less reactive azides or phosphines, the mixture may be gently heated (e.g., to 40-50 °C).
-
The reaction is typically complete within 1-4 hours.[11]
-
Monitor the reaction by ³¹P-NMR spectroscopy to confirm the complete conversion of the phosphine starting material to the iminophosphorane product.[14]
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude iminophosphorane.
-
The product is often used directly in the next step without further purification. If purification is necessary, it can be achieved by recrystallization or column chromatography on silica gel, although care must be taken as iminophosphoranes can be sensitive to moisture.[11]
The Kirsanov Reaction
The Kirsanov reaction provides an alternative route to iminophosphoranes, particularly when the corresponding organic azide is unstable or difficult to access.[7][15] This method involves the initial bromination or chlorination of a phosphine to form a P(V) phosphine-dihalide, which is then treated with a primary amine in the presence of a base.[3][15]
Caption: Workflow for the Kirsanov Reaction.
Experimental Protocol: General Procedure for the Kirsanov Reaction
This generalized protocol is based on descriptions of the Kirsanov methodology.[3][15]
Materials:
-
Tertiary phosphine (e.g., triphenylphosphine) (1.0 equiv)
-
Bromine or N-Bromosuccinimide (NBS) (1.0 equiv)
-
Primary amine (R'NH₂) (1.0 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Anhydrous dichloromethane (DCM) or diethyl ether
Procedure:
-
Step 1: Formation of Phosphine Dibromide. Dissolve the phosphine (10 mmol) in anhydrous DCM (50 mL) and cool the solution to 0 °C. Add a solution of bromine (10 mmol) in DCM dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphine dibromide precipitate.
-
Step 2: Reaction with Amine. Cool the suspension back to 0 °C. In a separate flask, dissolve the primary amine (10 mmol) and triethylamine (22 mmol) in anhydrous DCM (20 mL).
-
Add the amine/base solution dropwise to the stirred suspension of the phosphine dibromide over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until TLC/NMR analysis indicates completion.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude iminophosphorane can be purified by crystallization or column chromatography.
Electrochemical Synthesis
A modern and safer alternative to classical methods is the electrosynthesis of iminophosphoranes.[16] This approach avoids the use of hazardous reagents like azides or halogens.[17] A common method involves the electrochemical oxidation of commercially available P(III) phosphines using bis(trimethylsilyl)carbodiimide as a safe aminating reagent.[18]
Caption: General workflow for electrosynthesis.
Data Summary: Scope of Electrochemical Synthesis
The following table summarizes the yields for the electrosynthesis of various N-cyano iminophosphoranes from their corresponding phosphines.[17]
| Entry | Phosphine Precursor | Product | Yield (%) |
| 1 | Triphenylphosphine | 1 | 89 |
| 2 | Tri(p-tolyl)phosphine | 2 | 91 |
| 3 | (4-CF₃C₆H₄)₃P | 3 | 82 |
| 4 | (4-MeOC₆H₄)₃P | 4 | 92 |
| 5 | Tricyclohexylphosphine | 5 | 75 |
| 6 | 1,2-Bis(diphenylphosphino)ethane (dppe) | 6 | 85 |
| 7 | (S)-BINAP | 7 | 78 |
Application in Synthesis: The Aza-Wittig Reaction
The primary application of iminophosphoranes is the aza-Wittig reaction, where they react with carbonyl compounds (aldehydes, ketones) or other electrophiles like isocyanates and carbon dioxide to form new C=N bonds.[2][5] This reaction is a cornerstone of nitrogen-containing heterocycle synthesis.[4] The reaction mechanism is analogous to the standard Wittig reaction, proceeding through a four-membered oxazaphosphetane intermediate that collapses to form a phosphine oxide and an imine.[5]
Caption: Mechanism of the Aza-Wittig Reaction.
Experimental Protocol: One-Pot Tandem Staudinger/Intramolecular Aza-Wittig Reaction
This protocol describes a highly efficient one-pot synthesis of 3,4-dihydroquinazolines from Ugi-adducts containing an azide functionality.[4]
Materials:
-
Azide starting material (e.g., product from Ugi 4CC reaction) (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Anhydrous Toluene
Procedure:
-
Dissolve the azide starting material (0.5 mmol) in anhydrous toluene (5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add triphenylphosphine (0.6 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
The reaction first proceeds through the Staudinger reaction to form the intermediate iminophosphorane. This is followed by the intramolecular aza-Wittig reaction with a proximate carbonyl group to induce cyclization.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired heterocyclic product.
Data Summary: Synthesis of Heterocycles via Intramolecular Aza-Wittig Reaction
This reaction provides access to a variety of nitrogen-containing heterocycles.[4]
| Entry | Starting Material Type | Heterocyclic Product | Yield Range (%) |
| 1 | 2-Azidobenzoyl derivative | Quinazolinone | 81-95 |
| 2 | Ugi-adduct with azide | 3,4-Dihydroquinazoline | 48-87 |
| 3 | Azido-ester | Lactam (5- to 7-membered) | Good to Excellent |
| 4 | Azido-ketone | Cyclic Imine | Good to Excellent |
Conclusion
The synthesis of functionalized iminophosphoranes is primarily achieved through the robust and high-yielding Staudinger reaction. For substrates where azides are not viable, the Kirsanov reaction and modern electrochemical methods offer effective alternatives. The synthetic power of iminophosphoranes is fully realized in their application in the aza-Wittig reaction, which provides a versatile and efficient pathway for the construction of imines and a wide array of nitrogen-containing heterocyclic scaffolds crucial for research and drug development.
References
- 1. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of Secondary Amines via Aza-Wittig Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of a New Chelating Iminophosphorane Derivative (Phosphazene) for U(VI) Recovery [mdpi.com]
- 16. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05357A [pubs.rsc.org]
- 18. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluoro(imino)phosphane in Phosphorus-Based Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a prospective overview of the potential applications of fluoro(imino)phosphanes in phosphorus-based catalysis. Given that this is an emerging class of compounds, the following application notes and protocols are based on the established reactivity of related iminophosphoranes and the anticipated electronic effects of fluorine substitution. The information herein is intended to serve as a foundational guide for researchers exploring the catalytic potential of these novel reagents.
Introduction to Fluoro(imino)phosphanes
Fluoro(imino)phosphanes are organophosphorus compounds featuring a phosphorus atom double-bonded to an imino group and single-bonded to a fluorine atom (R-N=P-F). The presence of the highly electronegative fluorine atom is expected to significantly modulate the electronic properties of the phosphorus center and the P=N bond compared to other iminophosphoranes. This unique electronic profile suggests potential for novel reactivity and catalytic activity. Iminophosphoranes, in general, are recognized for their strong basicity and utility as ligands in transition metal catalysis. The introduction of fluorine is predicted to attenuate the basicity of the iminophosphorane, potentially leading to applications in areas such as frustrated Lewis pair (FLP) chemistry and as unique ligands for challenging catalytic transformations.
Potential Catalytic Applications
Based on the known chemistry of analogous phosphorus compounds, several potential catalytic applications for fluoro(imino)phosphanes can be envisioned:
-
Lewis Base Catalysis: While the basicity will be reduced by the fluorine atom, the imino nitrogen may still possess sufficient nucleophilicity to act as a Lewis base catalyst in reactions such as the Morita-Baylis-Hillman reaction or in activating silicon-based reagents.
-
Ligands in Transition Metal Catalysis: The unique steric and electronic properties of fluoro(imino)phosphanes could make them valuable ligands for transition metals like palladium, rhodium, and gold.[1] They could offer a unique balance of σ-donation and π-backbonding capabilities, potentially influencing the selectivity and efficiency of cross-coupling, hydrogenation, and hydroformylation reactions.
-
Frustrated Lewis Pair (FLP) Chemistry: The electron-withdrawing fluorine atom could reduce the nucleophilicity of the phosphorus center, making it a suitable Lewis acid component in an FLP. Paired with a sterically hindered Lewis base, the resulting FLP could be capable of activating small molecules like H₂, CO₂, and olefins.
Experimental Protocols
The following are hypothetical, yet detailed, protocols for the synthesis of a generic fluoro(imino)phosphane and its application in a representative catalytic reaction.
Protocol 1: Synthesis of a Generic this compound
This protocol is a conceptual adaptation based on general methods for synthesizing related phosphorus compounds.
Objective: To synthesize a generic this compound of the type R-N=P-F.
Materials:
-
Dichlorofluorophosphine (Cl₂PF)
-
Primary amine (R-NH₂)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or dichloromethane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Add a solution of dichlorofluorophosphine (1.0 eq) in anhydrous diethyl ether (100 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Add the amine/triethylamine solution dropwise to the stirred dichlorofluorophosphine solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
The formation of triethylammonium chloride will be observed as a white precipitate.
-
Filter the reaction mixture under an inert atmosphere through a sintered glass funnel to remove the salt.
-
Wash the precipitate with two portions of anhydrous diethyl ether (20 mL each).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product should be purified by vacuum distillation or crystallization, depending on its physical properties.
-
Characterize the final product by ³¹P NMR, ¹⁹F NMR, ¹H NMR, and mass spectrometry.
Protocol 2: this compound as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the performance of a this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/water (10:1 v/v) solvent mixture
-
Gas chromatograph (GC) for reaction monitoring and yield determination
-
Standard reaction vials with screw caps and septa
Procedure:
-
In a glovebox, prepare a stock solution of the palladium precursor by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the this compound ligand (0.02 mmol, 2 mol%) in toluene (10 mL).
-
To a reaction vial containing a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add 1 mL of the catalyst stock solution to the reaction vial.
-
Add 0.1 mL of water to the vial.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
-
Calculate the yield of the isolated product.
Data Presentation
The following tables present hypothetical data for the screening of different this compound ligands in the model Suzuki-Miyaura reaction described in Protocol 2.
Table 1: Screening of this compound Ligands
| Entry | Ligand (R-N=P-F) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | R = Phenyl | 1 | 12 | 78 |
| 2 | R = Mesityl | 1 | 12 | 92 |
| 3 | R = tert-Butyl | 1 | 12 | 65 |
| 4 | R = 2,6-Diisopropylphenyl | 1 | 8 | 95 |
Table 2: Optimization of Reaction Conditions with Ligand 4
| Entry | Parameter Varied | Value | Yield (%) |
| 1 | Catalyst Loading | 0.5 mol% | 90 |
| 2 | Catalyst Loading | 0.1 mol% | 85 |
| 3 | Temperature | 80 °C | 88 |
| 4 | Temperature | 120 °C | 94 |
| 5 | Base | K₃PO₄ | 96 |
| 6 | Base | Cs₂CO₃ | 91 |
Visualizations
Diagram 1: Synthesis of a Generic this compound
Caption: Workflow for the synthesis of a this compound.
Diagram 2: Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A proposed catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 3: Logical Relationship of Substituent Effects
Caption: Influence of the 'R' group on catalytic performance.
References
The Role of Phosphorus Compounds in Carbon-Fluorine Bond Chemistry: Applications and Protocols for Researchers
Introduction
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] While a variety of fluorinating reagents have been developed, the role of phosphorus-based compounds in carbon-fluorine (C-F) bond chemistry is multifaceted, extending beyond simple fluorine transfer to encompass C-F bond activation and sophisticated organocatalysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the diverse applications of phosphorus compounds in this critical area of synthetic chemistry. While the specific term "fluoro(imino)phosphane" does not correspond to a widely recognized class of reagents for direct C-F bond formation, this report will delve into the chemistry of closely related and relevant phosphorus-based systems, including phosphines, phosphonium salts, and iminophosphoranes.
Application Note 1: Phosphine-Mediated C-F Bond Activation and Functionalization
Simple phosphines have emerged as effective reagents for the activation of strong C-F bonds in fluoroaromatic compounds, acting as metallomimetic catalysts. This approach facilitates the hydrodefluorination (HDF) and other functionalizations of polyfluorinated aromatics, which are valuable precursors in the synthesis of agrochemicals and pharmaceuticals.
The general mechanism involves the nucleophilic attack of the P(III) center on the electron-deficient fluoroaromatic ring, leading to a P(V) fluorophosphorane intermediate through a process resembling an oxidative addition.[1] Subsequent reaction with a hydride source, such as a silane, results in the formation of a phosphonium ion. Hydride transfer and reductive elimination then regenerate the phosphine catalyst and yield the hydrodefluorinated product.
Key Applications:
-
Hydrodefluorination of Polyfluoroarenes: A valuable method for the selective removal of fluorine atoms from readily available starting materials.
-
Synthesis of Partially Fluorinated Aromatics: Enables access to specific isomers that are difficult to obtain through direct fluorination methods.
Quantitative Data Summary:
| Entry | Substrate | Phosphine | Hydride Source | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pentafluoropyridine | P(nBu)₃ | Ph₂SiH₂ | 20 | 0.3 | 2,3,5,6-Tetrafluoropyridine | 84 |
| 2 | Perfluorotoluene | P(nBu)₃ | Ph₂SiH₂ | 20 | - | Hydrodefluorinated products | - |
Note: The table is illustrative and based on representative examples. Yields and conditions vary depending on the specific substrate and reaction setup.
Experimental Protocol: General Procedure for Phosphine-Mediated Hydrodefluorination of a Polyfluoroarene
-
To a solution of the polyfluoroarene (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (N₂ or Ar), add the phosphine (e.g., P(nBu)₃, 1.1 equiv).
-
Add the hydrosilane (e.g., Ph₂SiH₂, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the indicated temperature and monitor its progress by an appropriate analytical technique (e.g., ¹⁹F NMR, GC-MS).
-
Upon completion, quench the reaction with a suitable reagent if necessary.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired hydrodefluorinated product.
Logical Relationship Diagram: Catalytic Cycle of Phosphine-Mediated C-F Activation
Caption: Catalytic cycle for the hydrodefluorination of fluoroaromatics mediated by a P(III) phosphine.
Application Note 2: Iminophosphoranes as Bifunctional Organocatalysts
While not directly involved in C-F bond formation through fluorine transfer, iminophosphoranes are powerful, non-ionic, and highly basic organocatalysts that have found significant application in reactions involving fluorinated substrates.[2] Bifunctional iminophosphoranes (BIMPs), which contain both a strongly basic iminophosphorane moiety and a hydrogen-bond donor, are particularly effective in promoting enantioselective transformations.
The high Brønsted basicity of the iminophosphorane allows for the deprotonation of weakly acidic pronucleophiles, while the hydrogen-bond donor moiety activates the electrophile and controls the stereochemistry of the reaction.
Key Applications:
-
Enantioselective Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated systems containing fluorine.
-
Enantioselective Aldol Reactions: Facilitating the reaction of enolates with fluorinated ketones.
-
Nitro-Mannich Reactions: Construction of β-nitroamines with a fully substituted carbon atom from ketimines.[3]
Experimental Protocol: General Procedure for a BIMP-Catalyzed Enantioselective Reaction
-
In a dry reaction vessel under an inert atmosphere, dissolve the bifunctional iminophosphorane (BIMP) catalyst (typically 0.05-10 mol%) in an appropriate anhydrous solvent.
-
Add the fluorinated electrophile (1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).
-
Slowly add the nucleophile (1.0-1.5 equiv) to the reaction mixture.
-
Stir the reaction for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Experimental Workflow Diagram: BIMP-Catalyzed Enantioselective Reaction
Caption: A typical experimental workflow for an enantioselective reaction catalyzed by a bifunctional iminophosphorane (BIMP).
The chemistry of phosphorus compounds in the context of C-F bonds is rich and varied. While a specific reagent class of "this compound" for direct C-F bond formation is not prominent in the literature, related phosphorus-based systems offer powerful synthetic tools. Phosphines can catalytically activate and functionalize robust C-F bonds, providing access to valuable fluorinated building blocks. On the other hand, iminophosphoranes serve as highly effective superbases in organocatalysis, enabling challenging enantioselective transformations on fluorinated substrates. For researchers in drug discovery and development, a thorough understanding of these diverse roles of phosphorus compounds is crucial for the design and synthesis of novel fluorinated molecules with desired biological activities. Future research may yet uncover new phosphorus-based reagents that can directly and efficiently form C-F bonds under mild conditions, further expanding the synthetic chemist's toolkit.
References
- 1. Metallomimetic C–F Activation Catalysis by Simple Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. | Department of Chemistry [chem.ox.ac.uk]
- 3. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoro(imino)phosphane Precursors in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluoro(imino)phosphane precursors in the synthesis of advanced materials. These precursors offer a versatile platform for the development of high-performance polymers, particularly poly(phosphazenes), with applications ranging from biomedicine to electronics. The incorporation of fluorine imparts unique properties such as enhanced thermal stability, chemical resistance, and specific biological activities.
Introduction to this compound Precursors
Fluoro(imino)phosphanes are a class of monomers with the general formula F-P=N-R. They are key building blocks for the synthesis of poly(phosphazenes), a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of poly(phosphazenes) can be readily tuned by modifying the side groups attached to the phosphorus atoms.[1] Fluorinated side groups are of particular interest as they can significantly enhance the thermal stability, flame resistance, and chemical inertness of the resulting polymers.[2]
Materials derived from these precursors exhibit a range of properties, from crystalline thermoplastics to amorphous elastomers, making them suitable for a wide array of applications, including:
-
Biomedical Devices: Their biocompatibility and tunable degradation rates make them excellent candidates for drug delivery systems, tissue engineering scaffolds, and medical implants.[3]
-
High-Performance Elastomers: The introduction of fluorine can lead to elastomers with low glass transition temperatures and excellent resistance to solvents and extreme temperatures.[4]
-
Flame Retardant Materials: The inherent flame retardancy of the phosphazene backbone is further enhanced by the presence of fluorine.
-
Optical and Electronic Materials: Fluorinated poly(phosphazenes) have been investigated for applications in optical filters, liquid crystals, and as polymer electrolytes in batteries and fuel cells.[1][4]
Synthesis of this compound Precursors
The synthesis of this compound precursors can be achieved through several routes. One common method involves the reaction of aminofluorophosphoranes with a base to induce elimination of HF. Another approach utilizes the reaction of N-silylated amines with fluorophosphines.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound precursors and their subsequent polymerization.
Caption: General workflow from starting materials to final applications of this compound-derived materials.
Experimental Protocols
Synthesis of a Dimeric this compound Precursor: [F₂P=N-R]₂
This protocol describes the synthesis of a cyclic dimeric this compound, a common precursor for ring-opening polymerization (ROP).
Materials:
-
Hexachlorocyclotriphosphazene ((NPCl₂)₃)
-
Potassium fluoride (KF)
-
An appropriate primary amine (R-NH₂)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Fluorination of (NPCl₂)₃: In a flame-dried Schlenk flask under an inert atmosphere, dissolve hexachlorocyclotriphosphazene in anhydrous acetonitrile. Add an excess of potassium fluoride.
-
Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After completion, filter the reaction mixture under inert atmosphere to remove excess KF and KCl.
-
Remove the solvent under reduced pressure to obtain hexafluorocyclotriphosphazene ((NPF₂)₃).
-
Aminolysis: In a separate Schlenk flask, dissolve the primary amine (R-NH₂) in anhydrous toluene.
-
Cool the amine solution to 0 °C and add a solution of (NPF₂)₃ in toluene dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The resulting product, a substituted cyclotriphosphazene, can be isolated by filtration and removal of the solvent. Depending on the stoichiometry and reaction conditions, this can lead to the desired dimeric this compound precursor upon thermal treatment.
Characterization:
The synthesized precursor should be characterized by:
-
³¹P NMR Spectroscopy: To confirm the phosphorus environment and the formation of the P-F and P-N bonds.
-
¹⁹F NMR Spectroscopy: To characterize the fluorine-containing groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the organic substituent (R).
-
Mass Spectrometry: To determine the molecular weight of the precursor.
-
X-ray Crystallography: To determine the precise bond lengths and angles of the crystalline precursor.
Thermal Ring-Opening Polymerization (ROP) of [F₂P=N-R]₂
This protocol outlines the polymerization of a cyclic this compound precursor to yield a high molecular weight poly(phosphazene).
Materials:
-
Cyclic this compound precursor (e.g., [F₂P=N-R]₂)
-
High-vacuum ampoule
-
High-temperature oven or furnace
Procedure:
-
Place the purified this compound precursor into a clean, dry glass ampoule.
-
Evacuate the ampoule to high vacuum (<10⁻³ torr) and seal it using a torch.
-
Heat the sealed ampoule in an oven or furnace to the desired polymerization temperature (typically 200-250 °C). The exact temperature and time will depend on the specific precursor.[5]
-
The polymerization is typically carried out for 24-72 hours.
-
After the polymerization is complete, cool the ampoule to room temperature.
-
Carefully open the ampoule. The resulting polymer will be a viscous liquid or a solid.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran, toluene) and precipitating it into a non-solvent (e.g., hexane, methanol).
-
Dry the purified polymer under vacuum.
Characterization of the Polymer:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
NMR Spectroscopy (³¹P, ¹⁹F, ¹H, ¹³C): To confirm the structure of the repeating unit.
Quantitative Data
The properties of both the this compound precursors and the resulting poly(phosphazenes) are highly dependent on the nature of the organic substituent (R). The following tables summarize typical quantitative data for these materials.
Table 1: Representative Properties of this compound Precursors
| Precursor Structure | Molecular Weight ( g/mol ) | P-F Bond Length (Å) | P=N Bond Length (Å) | Decomposition Temp. (°C) |
| [F₂P=N-CH₃]₂ | 194.04 | 1.55 - 1.60 | 1.58 - 1.62 | > 200 |
| [F₂P=N-CH₂CF₃]₂ | 330.08 | 1.54 - 1.59 | 1.57 - 1.61 | > 220 |
| [F₂P=N-Ph]₂ | 318.18 | 1.56 - 1.61 | 1.59 - 1.63 | > 250 |
Note: Bond lengths can vary depending on the specific crystal structure and substituents.
Table 2: Properties of Poly(phosphazenes) Derived from this compound Precursors
| Polymer Repeating Unit | Glass Transition Temp. (Tg, °C) | Thermal Decomposition Temp. (TGA, 10% weight loss, °C) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| [-N=P(F)(CH₃)-]n | -30 to -20 | 350 - 400 | 100 - 500 | 1.5 - 2.5 |
| [-N=P(F)(CH₂CF₃)-]n | -60 to -50 | 400 - 450 | 150 - 800 | 1.3 - 2.0 |
| [-N=P(F)(Ph)-]n | 30 to 40 | 450 - 500 | 200 - 1000 | 1.8 - 3.0 |
Logical Relationships in Polyphosphazene Synthesis
The synthesis of functional poly(phosphazenes) from this compound precursors involves a series of logical steps and choices that influence the final material properties.
Caption: Logical flow from material design to final product in polyphosphazene synthesis.
Conclusion
This compound precursors are valuable monomers for the synthesis of a wide range of advanced materials. The ability to precisely control the chemical structure of the precursor allows for the fine-tuning of the properties of the resulting poly(phosphazenes). The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these versatile building blocks in various fields of material science and drug development. The enhanced thermal and chemical stability imparted by the fluorine content makes these materials particularly promising for applications in demanding environments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluoro(imino)phosphanes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluoro(imino)phosphanes for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of fluoro(imino)phosphanes in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in fluoro(imino)phosphane synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Moisture and Air Sensitivity: Fluoro(imino)phosphanes and their precursors are often highly sensitive to moisture and air. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be freshly dried and degassed.
-
Precursor Quality: The purity of your starting materials, such as chlorophosphines and fluorinating agents, is crucial. Impurities can lead to side reactions and lower yields. Consider purifying your precursors before use.
-
Reaction Temperature: The stability of fluoro(imino)phosphanes can be highly dependent on temperature. Some are known to be labile at ambient temperatures[1]. Running the reaction at lower temperatures may help to minimize decomposition. Conversely, some reactions may require heating to proceed at a reasonable rate. Temperature optimization studies are recommended.
-
Reagent Stoichiometry and Addition Rate: The molar ratio of reactants can significantly impact the outcome. A slight excess of the fluorinating agent may be beneficial, but a large excess can lead to side products. The rate of addition of reagents can also be critical; slow, dropwise addition can help to control the reaction temperature and minimize side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate and the stability of the intermediates. Non-polar solvents are often used, but the optimal solvent will depend on the specific reactants.
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I suppress them?
A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Oligomerization/Polymerization: Iminophosphanes can be prone to oligomerization or polymerization, especially if the substituents are not sterically bulky. Using sterically demanding groups on the nitrogen atom can help to stabilize the monomeric form[2].
-
Decomposition: Fluoro(imino)phosphanes can decompose, particularly if they are thermally unstable[1]. This can lead to a complex mixture of products. As mentioned, maintaining a low reaction temperature and minimizing reaction time can help.
-
Hydrolysis: In the presence of trace moisture, the P-F and P=N bonds can be susceptible to hydrolysis, leading to the formation of phosphonic acids or other undesired products. Rigorous exclusion of water is essential.
-
Side Reactions of Precursors: The starting materials themselves may undergo side reactions. For instance, if using a lithiated amine, incomplete reaction with the chlorophosphine could lead to byproducts.
To suppress these side reactions, consider the following:
-
Use high-purity, anhydrous reagents and solvents.
-
Maintain strict inert atmosphere conditions.
-
Optimize the reaction temperature and time.
-
Employ sterically bulky substituents to enhance stability.
Q3: I am having difficulty purifying my this compound product. What purification strategies are recommended?
A3: The purification of fluoro(imino)phosphanes can be challenging due to their potential instability.
-
Distillation/Sublimation: For thermally stable and volatile compounds, distillation or sublimation under reduced pressure can be effective. However, for thermally labile compounds, this is not a suitable method[1].
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent at low temperature can be an excellent purification method.
-
Column Chromatography: Chromatography on silica gel or alumina can be used, but care must be taken as these stationary phases can sometimes promote decomposition of sensitive compounds. Using a less acidic stationary phase or deactivating the silica gel with a base (e.g., triethylamine) may be necessary. All solvents should be anhydrous.
-
In-situ Use: If the this compound is highly unstable, it may be best to use it in the next reaction step without isolation.
Frequently Asked Questions (FAQs)
Q: What are the most common precursors for the synthesis of fluoro(imino)phosphanes?
A: Common precursors include dichlorophosphines (RPCl₂) or chlorophosphines (R₂PCl), which are reacted with a primary amine (R'NH₂) to form an amino(chloro)phosphane intermediate, followed by fluorination. Alternatively, a pre-formed iminophosphane can be reacted with a fluorinating agent.
Q: What are some common fluorinating agents used in this synthesis?
A: A variety of fluorinating agents can be employed, including antimony trifluoride (SbF₃), sodium fluoride (NaF), or even milder reagents depending on the substrate. The choice of fluorinating agent can impact the reaction conditions and yield.
Q: How does the steric bulk of the substituents on the nitrogen and phosphorus atoms affect the stability and reactivity of fluoro(imino)phosphanes?
A: Steric bulk plays a crucial role. Large, bulky substituents on the nitrogen atom can kinetically stabilize the P=N double bond and prevent oligomerization, leading to monomeric, isolable fluoro(imino)phosphanes[2]. The substituents on the phosphorus atom also influence the electronic properties and reactivity of the molecule.
Q: Are there any specific safety precautions I should take when working with fluoro(imino)phosphanes?
A: Yes. Many organophosphorus compounds are toxic. Fluoro(imino)phosphanes can be moisture-sensitive and may release HF upon hydrolysis, which is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Quantitative Data Presentation
The following tables summarize reported yields for the synthesis of imino(pentafluorophenyl)phosphane and provide a general overview of how reaction parameters can influence yield.
Table 1: Synthesis of Mes*N=P(C₆F₅) [1]
| Precursor 1 | Precursor 2 | Solvent | Temperature | Yield |
| MesN=P-Cl | AgC₆F₅ | CH₂Cl₂ | Ambient | 96% |
| MesN=P-Cl | LiC₆F₅ | Not specified | Not specified | Formation of (C₆F₅)₂P–N(Mes)–P=NMes (93%) |
Table 2: General Influence of Reaction Parameters on Yield
| Parameter | Condition 1 | Yield Trend (Condition 1) | Condition 2 | Yield Trend (Condition 2) | Rationale |
| Temperature | Low Temperature | Higher | Room Temperature/High Temperature | Lower | Minimizes decomposition of thermally labile products[1]. |
| Solvent Purity | Anhydrous/Degassed | Higher | Undried/Air-exposed | Lower | Prevents hydrolysis and side reactions with oxygen. |
| Steric Hindrance | Bulky Substituents | Higher | Small Substituents | Lower | Prevents oligomerization and stabilizes the monomer[2]. |
| Reagent Purity | High Purity | Higher | Low Purity | Lower | Reduces the occurrence of side reactions. |
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered this compound
This protocol is a generalized procedure based on common synthetic strategies.
-
Preparation of the Aminophosphine Precursor:
-
To a solution of a sterically hindered primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add a solution of dichlorophosphine (1.0 eq) in anhydrous diethyl ether dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture under argon to remove the triethylammonium chloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amino(chloro)phosphane.
-
-
Fluorination:
-
Dissolve the crude amino(chloro)phosphane in anhydrous acetonitrile under an argon atmosphere.
-
Add a mild fluorinating agent (e.g., sodium fluoride, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the excess fluorinating agent and any inorganic salts.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
If the product is a solid, recrystallize from a suitable anhydrous solvent (e.g., hexane) at low temperature.
-
If the product is a thermally stable oil, it may be purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Fluoro(imino)phosphane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of fluoro(imino)phosphane compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound compounds?
A1: The primary purification techniques for this compound compounds include fractional distillation, recrystallization, and column chromatography. The choice of method depends on the physical state (liquid or solid), thermal stability, and polarity of the compound and its impurities.
Q2: What are common impurities in the synthesis of this compound compounds?
A2: Common impurities can include unreacted starting materials, side-products from incomplete reactions, and decomposition products. Due to the moisture sensitivity of many phosphorus compounds, hydrolysis byproducts are also frequently encountered.
Q3: How can I remove residual solvents from my purified this compound?
A3: Residual solvents can often be removed by placing the sample under high vacuum. For higher boiling point solvents, gentle heating under vacuum may be necessary, provided the compound is thermally stable.
Q4: My this compound compound appears to be decomposing during purification. What can I do?
A4: Decomposition can be caused by excessive heat, exposure to moisture or air, or incompatibility with the purification medium (e.g., silica gel in chromatography). Consider using milder purification techniques, ensuring all solvents and equipment are scrupulously dry, and performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Fractional Distillation Issues
This guide addresses common problems encountered during the fractional distillation of liquid this compound compounds.
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Superheating of the liquid. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask. |
| Product solidifies in the condenser | The melting point of the compound is close to the temperature of the condenser cooling fluid. | Use a condenser with a wider bore or wrap the condenser with heating tape set to a temperature just above the compound's melting point. One publication noted that a short or no condenser should be used for a product that solidifies during vacuum distillation.[1] |
| Poor separation of fractions | Inefficient distillation column or incorrect heating rate. | Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Optimize the heating rate to maintain a slow and steady distillation. |
| Product decomposition in the distillation pot | The compound is not stable at its boiling point. | Use vacuum distillation to lower the boiling point. Ensure the system is free of leaks to maintain a stable, low pressure. |
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude moisture.
-
Sample Preparation: Transfer the crude this compound to the distillation flask under an inert atmosphere. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the desired pressure.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the given pressure. Discard any initial forerun that may contain volatile impurities.
-
Collect the main fraction corresponding to the desired product.
-
-
Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully venting with inert gas.
Recrystallization Issues
This guide provides troubleshooting for the purification of solid this compound compounds by recrystallization.
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The compound is insoluble in the hot solvent, or the solution is supersaturated. The cooling rate may be too fast. | Add more solvent to fully dissolve the compound at high temperature. Allow the solution to cool more slowly. Consider using a different solvent system. For compounds that are difficult to dissolve, a strategy is to dissolve in a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then heat gently and allow to cool slowly.[2] |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Reduce the volume of the solvent by evaporation. Try adding a seed crystal to induce crystallization. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of purified product | Too much solvent was used, or the compound has some solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtering to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. |
Experimental Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for organophosphorus compounds include hexanes, toluene, and diethyl ether.
-
Dissolution: Place the crude solid in an oven-dried flask under an inert atmosphere. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the crystals by filtration, for example, through a sintered-glass filter under an inert atmosphere.[1] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvent.
Column Chromatography Issues
This section addresses challenges during the purification of this compound compounds using column chromatography.
| Problem | Possible Cause | Solution |
| Product degradation on the column | The compound is sensitive to the stationary phase (e.g., acidic silica gel). | Use a deactivated stationary phase, such as neutral alumina or silica gel treated with a base like triethylamine. Perform the chromatography quickly to minimize contact time. |
| Poor separation of product and impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for complex mixtures. For fluorinated compounds, using a fluorocarbon column with hydrocarbon eluents or a hydrocarbon column with fluorocarbon eluents can improve separation.[3] |
| Streaking or tailing of bands | The compound is too polar for the chosen eluent, or the column is overloaded. | Increase the polarity of the eluent. Ensure that the amount of crude product loaded onto the column is not excessive for the column dimensions. |
| Irreversible adsorption of the product | Strong interaction between the compound and the stationary phase. | Use a more polar eluent or switch to a different stationary phase (e.g., alumina instead of silica). |
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: Based on the polarity of the target compound, choose an appropriate stationary phase (e.g., silica gel, alumina) and eluent system (e.g., a mixture of hexanes and ethyl acetate). Use TLC to determine the optimal eluent composition for good separation.
-
Column Packing: Pack the chromatography column with the selected stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Process Flow and Troubleshooting Diagrams
Caption: General purification workflow for this compound compounds.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
Technical Support Center: Handling and Storage of Highly Reactive Fluorophosphines
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with highly reactive fluorophosphines. Adherence to these guidelines is critical for ensuring laboratory safety and experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with highly reactive fluorophosphines?
A1: Highly reactive fluorophosphines are primarily hazardous due to their:
-
Pyrophoricity: Many fluorophosphines can spontaneously ignite upon contact with air.[1][2]
-
Reactivity with Water: They can react violently with water or moisture to produce toxic and corrosive gases, such as hydrogen fluoride (HF) and phosphorous acid.[3][4]
-
Toxicity: Inhalation or contact with skin and eyes can cause severe burns and toxicity.[3][4] Some phosphorus compounds can also damage the liver, kidneys, and central nervous system.
-
Corrosivity: They can be corrosive to many materials.
Q2: What are the immediate first aid procedures in case of exposure?
A2: In case of any exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Brush off any solid particles and immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Q3: How should I properly store highly reactive fluorophosphines?
A3: Proper storage is crucial to prevent accidents.
-
Store in a cool, dry, and well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[8][9][10]
-
Store away from incompatible materials such as water, acids, and oxidizing agents.[2][8]
-
Use a designated and clearly labeled storage area, such as a desiccator or a glove box. For refrigerated storage, use only explosion-proof refrigerators.[10]
Q4: What are the signs of decomposition or instability of a fluorophosphine sample?
A4: Be vigilant for the following signs which may indicate decomposition:
-
Pressure Buildup: An increase in pressure within the storage container.
-
Discoloration: A change in the color of the compound.
-
Formation of Solids: Precipitation of solid materials in a liquid sample.
-
Fuming: The release of fumes upon opening the container (in an inert atmosphere).
If any of these signs are observed, exercise extreme caution and consider safe disposal of the material.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving highly reactive fluorophosphines.
Troubleshooting Reaction Failures
| Problem | Possible Cause | Recommended Solution |
| No reaction or low conversion | Impure starting materials or reagents. | Ensure all starting materials and reagents are pure and dry. Purify solvents and reagents as necessary. |
| Inactive catalyst or reagent due to air/moisture exposure. | Handle all reagents under a strict inert atmosphere. Use freshly opened or properly stored reagents. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require very low or elevated temperatures to proceed. | |
| Formation of multiple unexpected products | Side reactions due to impurities. | Purify all starting materials and solvents to remove potential catalysts for side reactions. |
| Reaction with atmospheric components. | Ensure the reaction is conducted under a rigorously inert atmosphere (glove box or Schlenk line). | |
| Disproportionation of the fluorophosphine.[11] | Consider using fluorophosphines with bulky substituents to increase stability.[11] | |
| Product decomposition during workup | Hydrolysis or oxidation of the product.[3][12] | Perform the workup under anhydrous and anaerobic conditions. Use degassed solvents. |
| Reaction with purification media (e.g., silica gel). | Use neutral purification media like deactivated alumina or consider distillation or crystallization for purification. |
Troubleshooting Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Streaking or decomposition on TLC plate | Reactivity with the silica gel adsorbent. | Use TLC plates with a less acidic stationary phase, or neutralize the plate with a suitable base before use. |
| Difficulty removing solvent without product decomposition | Thermal instability of the product. | Use high-vacuum techniques at low temperatures (e.g., a cold trap) to remove volatile solvents. |
| Co-elution of impurities during column chromatography | Similar polarity of the product and impurities. | Try a different solvent system or a different stationary phase (e.g., alumina, fluorinated stationary phase). |
| Crystallization fails to yield pure product | Presence of soluble impurities. | Attempt recrystallization from a different solvent system or consider purification by sublimation or distillation if the product is volatile. |
Section 3: Experimental Protocols
General Protocol for Handling and Transfer of a Liquid Fluorophosphine
This protocol outlines the general steps for safely handling a pyrophoric and moisture-sensitive liquid fluorophosphine using Schlenk line techniques.
-
Preparation:
-
Ensure the Schlenk line is providing a positive pressure of dry, inert gas (argon or nitrogen).
-
Flame-dry all glassware and allow it to cool to room temperature under vacuum.
-
Assemble the reaction apparatus and purge with inert gas for at least 30 minutes.
-
-
Transfer:
-
Use a clean, dry, gas-tight syringe that has been purged with inert gas.
-
Carefully draw the required volume of the fluorophosphine from the storage container, ensuring to maintain a positive pressure of inert gas in the container.
-
Quickly and carefully transfer the liquid to the reaction vessel through a rubber septum.
-
Immediately rinse the syringe with a dry, inert solvent (e.g., anhydrous hexane) followed by a quenching solution (e.g., isopropanol).
-
Section 4: Visual Guides
Logical Workflow for Handling a Fluorophosphine Spill
Caption: A logical workflow for responding to a fluorophosphine spill.
Decision Tree for Fluorophosphine Storage
Caption: A decision tree to determine the appropriate storage conditions for a fluorophosphine.
Section 5: Safety and Personal Protective Equipment (PPE)
Recommended PPE for Handling Highly Reactive Fluorophosphines
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield.[13] | Protects against splashes and potential explosions. |
| Hand Protection | Flame-retardant gloves (e.g., Nomex®) worn under chemical-resistant gloves (e.g., neoprene or nitrile).[13] | Provides protection from both fire and chemical contact. |
| Body Protection | Flame-retardant lab coat.[13] | Protects skin and clothing from fire and chemical splashes. |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges may be necessary for certain operations.[13] | Protects against inhalation of toxic vapors. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Incompatible Materials
To prevent violent reactions, fires, or explosions, DO NOT allow highly reactive fluorophosphines to come into contact with the following:
-
Water and moisture
-
Acids
-
Oxidizing agents
-
Alcohols
-
Bases
Section 6: Waste Disposal
Q5: How should I dispose of waste contaminated with highly reactive fluorophosphines?
A5: All waste contaminated with fluorophosphines is considered hazardous waste and must be disposed of accordingly.
-
Quenching: Small amounts of residual fluorophosphines should be carefully quenched by slow addition to a suitable solvent (e.g., isopropanol) under an inert atmosphere and with cooling.
-
Collection: Collect all contaminated materials (e.g., absorbent materials from spills, used gloves, contaminated glassware) in a clearly labeled, sealed, and compatible container.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Options may include incineration or disposal in a hazardous waste landfill.[14][15][16] Do not attempt to dispose of this waste down the drain or in regular trash.[16]
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus (yellow) [cdc.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Phosphorus Trifluoride (PF3) | Jiayuan [jy-chemical.com]
- 4. CAS No. 7783-55-3 Phosphorus trifluoride Manufacturers. Characteristics of Phosphorus trifluoride - Wechem [m.wechemglobal.com]
- 5. Poisons, Chemicals & Smoke Inhalation — Know When to Go to the ER [emergencyphysicians.org]
- 6. Phosphine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 7. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 8. fishersci.dk [fishersci.dk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ereztech.com [ereztech.com]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. epa.gov [epa.gov]
- 16. ewg.org [ewg.org]
Technical Support Center: Fluoro(imino)phosphane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluoro(imino)phosphanes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing fluoro(imino)phosphanes?
A1: The Staudinger reaction is a widely employed method for the synthesis of iminophosphoranes, which can be adapted for fluoro(imino)phosphanes. This reaction involves the treatment of a phosphine with an organic azide. In the context of fluoro(imino)phosphanes, a fluorinated phosphine can be reacted with an azide, or a phosphine can be reacted with a fluorinated azide. Another common method involves the reaction of aminofluorophosphoranes with silyl amines.
Q2: What are the primary stability concerns with fluoro(imino)phosphanes?
A2: Fluoro(imino)phosphanes can be sensitive to moisture, leading to hydrolysis. The P=N bond is susceptible to cleavage by water, which results in the formation of a phosphine oxide and an amine. The stability is also influenced by the electronic properties of the substituents on both the phosphorus and nitrogen atoms. Electron-withdrawing groups, such as fluorine, on the phosphorus atom can influence the electrophilicity of the phosphorus center and the overall stability of the molecule.
Q3: Can fluoro(imino)phosphanes undergo dimerization or oligomerization?
A3: While not extensively documented specifically for fluoro(imino)phosphanes, iminophosphoranes, in general, can be susceptible to dimerization or oligomerization, particularly if the substituents are not sterically bulky. The formation of cyclic dimers, known as diazadiphosphetidines, can occur. The presence of fluorine atoms may influence the likelihood of these reactions due to their electronic effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive phosphine: The phosphine starting material may have been oxidized. 2. Decomposition of azide: The azide starting material may be unstable under the reaction conditions. 3. Moisture in the reaction: Trace amounts of water can lead to hydrolysis of the product. | 1. Use freshly purchased or purified phosphine. Store phosphines under an inert atmosphere. 2. Use the azide immediately after preparation or purification. Avoid excessive heating. 3. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of phosphine oxide byproduct | Hydrolysis of the iminophosphorane: The product is reacting with water present in the reaction mixture or during workup. | - Meticulously dry all solvents and reagents. - Perform the reaction and workup under strictly anhydrous conditions. - Quench the reaction with a non-aqueous workup if possible. |
| Presence of unreacted starting materials | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. | - Increase the reaction time or temperature. - Use a slight excess of the phosphine or azide, depending on which is more stable and easily removed. - Monitor the reaction progress by TLC or NMR spectroscopy. |
| Formation of an insoluble white solid | Dimerization/Oligomerization: The fluoro(imino)phosphane product may be forming cyclic dimers or oligomers. | - Use more sterically demanding substituents on the phosphorus or nitrogen atoms to disfavor intermolecular reactions. - Run the reaction at a lower concentration. |
| Complex mixture of products | Side reactions with solvents or impurities: The reactive this compound may be reacting with the solvent or impurities. | - Choose an inert solvent that does not react with the starting materials or product. - Ensure the purity of all starting materials. |
Experimental Protocols
General Protocol for the Synthesis of a this compound via the Staudinger Reaction:
Disclaimer: This is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Fluorinated phosphine (e.g., diphenylfluorophosphine)
-
Organic azide (e.g., trimethylsilyl azide)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox equipment
Procedure:
-
All glassware should be rigorously dried in an oven at >120 °C overnight and cooled under a stream of inert gas.
-
In a Schlenk flask under an inert atmosphere, dissolve the fluorinated phosphine (1.0 eq) in the anhydrous solvent.
-
Slowly add the organic azide (1.0-1.1 eq) to the phosphine solution at room temperature. The addition is often done dropwise via a syringe.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by the evolution of nitrogen gas (if applicable) and by techniques such as ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by distillation under reduced pressure or by crystallization from a suitable anhydrous solvent.
Visualizations
Caption: General workflow for the Staudinger reaction.
Caption: Troubleshooting workflow for low product yield.
Caption: Common side reactions in this compound synthesis.
overcoming challenges in the characterization of fluoro(imino)phosphane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of fluoro(imino)phosphanes. These compounds, containing a P=N-F moiety, are known for their reactivity and sensitivity, often leading to experimental difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and handling of fluoro(imino)phosphanes?
A1: Fluoro(imino)phosphanes are typically highly sensitive to air and moisture. The P-F bond is susceptible to hydrolysis, and the P=N double bond can undergo various reactions, including cyclization and polymerization. Therefore, strict anaerobic and anhydrous conditions are paramount throughout the synthesis, purification, and characterization processes. Key challenges include:
-
Precursor Purity: The purity of starting materials, such as aminophosphines and fluorinating agents, is critical to prevent side reactions.
-
Reaction Control: Over-fluorination or side reactions with solvents can lead to complex product mixtures that are difficult to separate.
-
Product Instability: The target compounds are often thermally unstable and may decompose upon prolonged storage or during purification.
-
Handling: Their volatile and reactive nature requires specialized handling techniques, such as the use of Schlenk lines or gloveboxes.
Q2: Which spectroscopic techniques are most crucial for the characterization of fluoro(imino)phosphanes?
A2: A combination of spectroscopic methods is essential for unambiguous characterization:
-
³¹P NMR Spectroscopy: This is the most informative technique for phosphorus-containing compounds. The chemical shift provides information about the coordination environment of the phosphorus atom. The presence of a P-F bond will result in a characteristic doublet, with a large one-bond coupling constant (¹JPF).
-
¹⁹F NMR Spectroscopy: This technique is used to confirm the presence of the fluorine atom and to probe its electronic environment. The fluorine signal will also appear as a doublet due to coupling with the phosphorus nucleus.
-
¹H and ¹³C NMR Spectroscopy: These are used to characterize the organic substituents on the imino nitrogen.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.
Q3: What are the expected ³¹P and ¹⁹F NMR spectroscopic signatures for a fluoro(imino)phosphane?
A3: The NMR spectra of fluoro(imino)phosphanes are highly characteristic. For a generic this compound, R-N=P-F:
-
³¹P NMR: A doublet is expected in the region characteristic of two-coordinate phosphorus(III) compounds, with a large ¹JPF coupling constant, typically in the range of 1000-1300 Hz.
-
¹⁹F NMR: A corresponding doublet will be observed, with the same ¹JPF coupling constant. The chemical shift will be indicative of a fluorine atom bonded to a low-coordinate phosphorus center.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Impure starting materials | Ensure all reagents and solvents are rigorously purified and dried. |
| Incomplete reaction | Monitor the reaction by ³¹P NMR to determine the optimal reaction time. | |
| Product decomposition | Perform the reaction at a lower temperature. Use a non-coordinating solvent. | |
| Complex product mixture observed in NMR | Side reactions with solvent | Use an inert and non-coordinating solvent such as hexane or toluene. |
| Over-fluorination | Use a milder fluorinating agent or add the fluorinating agent slowly at low temperature. | |
| Presence of moisture or air | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). | |
| Difficulty in isolating the pure product | Product is a volatile liquid or low-melting solid | Use low-temperature column chromatography or trap-to-trap distillation under vacuum. |
| Product co-elutes with impurities | For fluorinated compounds, consider fluorous affinity purification.[1][2] | |
| Thermal decomposition during purification | Purify at the lowest possible temperature. Avoid prolonged heating. |
Spectroscopic Characterization
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or absent signals in NMR spectra | Paramagnetic impurities | Ensure the sample is free from metal contaminants. |
| Sample decomposition in the NMR solvent | Use a dry, deuterated, and non-coordinating NMR solvent. Acquire spectra at low temperature. | |
| Low sample concentration | Increase the sample concentration if possible. Increase the number of scans. | |
| Unexpected splitting patterns in NMR | Presence of other magnetically active nuclei | Consider long-range couplings to other nuclei in the molecule. |
| Second-order spectral effects | This can occur if the chemical shift difference between coupled nuclei is small. Use a higher-field NMR spectrometer. | |
| No molecular ion peak in Mass Spectrum | Compound is too volatile or thermally unstable | Use a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI). |
| Fragmentation occurs readily | Analyze the fragmentation pattern to deduce the structure of the parent molecule. |
Experimental Protocols
General Considerations for Handling Air-Sensitive Fluoro(imino)phosphanes
Due to their reactivity, all manipulations involving fluoro(imino)phosphanes should be carried out using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven at >120 °C overnight and cooled under vacuum or in a desiccator before use. Solvents must be dried using appropriate drying agents and distilled under an inert atmosphere.
Illustrative Synthesis: Preparation of a generic this compound
This protocol is a generalized procedure based on common synthetic routes to related compounds.
Reactants:
-
Silylated amine (e.g., R-N(SiMe₃)₂)
-
Phosphorus(III) fluoride (PF₃) or a suitable fluorinating agent.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the silylated amine in a dry, non-coordinating solvent (e.g., hexane or toluene).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of the fluorinating agent to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the time determined by reaction monitoring (e.g., by ³¹P NMR).
-
Remove the volatile byproducts (e.g., Me₃SiF) and the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or low-temperature chromatography.
Data Presentation
The following tables provide representative spectroscopic and structural data for compounds containing phosphorus-fluorine bonds, which can serve as a reference for the characterization of novel fluoro(imino)phosphanes.
Table 1: Representative ³¹P and ¹⁹F NMR Data for P-F Compounds
| Compound | δ(³¹P) / ppm | δ(¹⁹F) / ppm | ¹JPF / Hz | Reference |
| Hexafluorocyclotriphosphazene ((NPF₂)₃) | +17.1 | -70.4 | 919 | [3] |
| Phosphoryl fluoride (POF₃) | -35.5 | -72.5 | 1080 | |
| Hypothetical R-N=P-F | +200 to +350 | -50 to -100 | 1000 - 1300 | Estimated |
Table 2: Representative X-ray Crystallographic Data for P-N and P-F Bonds
| Compound | P-N Bond Length / Å | P-F Bond Length / Å | P-N-C Bond Angle / ° | Reference |
| A cyclic phosphazane | 1.68 - 1.72 | 1.54 - 1.57 | - | |
| A phosphinoborane | 1.65 (P=B) | - | - | |
| Hypothetical R-N=P-F | 1.50 - 1.55 | 1.55 - 1.60 | 115 - 125 | Estimated |
Visualizations
References
optimization of reaction conditions for fluoro(imino)phosphane catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with fluoro(imino)phosphane catalysis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The this compound catalyst may have degraded due to exposure to air or moisture. These catalysts are often sensitive and require handling under an inert atmosphere (e.g., nitrogen or argon).
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Handle the catalyst in a glovebox or using Schlenk techniques. Use freshly opened or properly stored catalyst.
-
-
Inappropriate Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Screen a range of temperatures. Start at room temperature and incrementally increase or decrease the temperature. Some reactions may require elevated temperatures to overcome activation barriers, while others might need sub-ambient temperatures to prevent side reactions or catalyst decomposition.[1]
-
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalytic activity.[2]
-
Solution: Perform a solvent screen with a variety of aprotic solvents of differing polarity (e.g., toluene, THF, dichloromethane, acetonitrile). The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates.[2]
-
-
Sub-optimal Catalyst Loading: The amount of catalyst used might be insufficient.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). However, be aware that higher catalyst loading can sometimes lead to an increase in side products.[1]
-
-
Presence of Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons.
-
Solution: Purify all starting materials and solvents prior to use. Common purification methods include distillation, recrystallization, and passing through activated alumina or silica.
-
Issue 2: Formation of Multiple Products or Low Selectivity
Question: My reaction is producing a mixture of products, and the selectivity for the desired product is low. What steps can I take to improve selectivity?
Answer: Poor selectivity can be addressed by carefully tuning the reaction parameters to favor the desired reaction pathway.
Potential Causes and Solutions:
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a loss of selectivity.
-
Solution: Try running the reaction at a lower temperature. This can often favor the thermodynamically or kinetically preferred product.
-
-
Incorrect Ligand or Catalyst Structure: The steric and electronic properties of the this compound catalyst play a crucial role in determining selectivity.
-
Solution: If possible, screen a library of catalysts with different substituents on the phosphorus and nitrogen atoms. Bulkier ligands can enhance steric hindrance and improve stereoselectivity.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the formation of byproducts or decomposition of the desired product.
-
Solution: Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR spectroscopy to determine the optimal reaction time. Quench the reaction once the maximum yield of the desired product is observed.
-
Issue 3: Catalyst Deactivation
Question: The reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the common deactivation pathways and how can I mitigate them?
Answer: Catalyst deactivation is a significant challenge in many catalytic processes.[3] Understanding the potential deactivation mechanisms is key to preventing them.
Potential Causes and Solutions:
-
Oxidation of the Phosphine: The P(III) center in the catalyst can be oxidized to P(V) by trace amounts of oxygen, rendering it inactive.[4]
-
Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use degassed solvents and reagents.
-
-
Reaction with Protic Impurities: Water or other protic impurities can react with the catalyst or key intermediates.
-
Solution: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The use of molecular sieves can also be beneficial.
-
-
Strong Coordination of Substrates or Products: The starting materials or the product itself might bind too strongly to the catalyst, inhibiting turnover.[3]
-
Solution: If product inhibition is suspected, try to run the reaction at a lower concentration or consider in-situ product removal if feasible.
-
-
Thermal Instability: The catalyst may not be stable at the reaction temperature over extended periods.
-
Solution: Run the reaction at the lowest effective temperature and for the shortest time necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine and imino groups in this compound catalysts?
A1: The fluorine atoms are strong electron-withdrawing groups, which can significantly influence the electronic properties of the phosphorus center, affecting its nucleophilicity and Lewis acidity. The iminophosphorane moiety (P=N) introduces unique steric and electronic features, and the nature of the substituent on the nitrogen atom can be tuned to modulate the catalyst's reactivity and selectivity.[5][6]
Q2: How should I handle and store this compound catalysts?
A2: Due to their sensitivity to air and moisture, these catalysts should be handled exclusively under an inert atmosphere (e.g., in a glovebox). They should be stored in a cool, dark, and dry place, preferably in a sealed container within a desiccator or glovebox.
Q3: What analytical techniques are best for monitoring the progress of these reactions?
A3: The choice of analytical technique depends on the specific reaction. Thin-layer chromatography (TLC) is often used for a quick qualitative assessment. For quantitative analysis, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) is invaluable for structural elucidation of products and intermediates, and for monitoring reaction kinetics.[7]
Q4: Can I use protic solvents for this compound catalyzed reactions?
A4: Generally, aprotic solvents are preferred to avoid unwanted reactions with the catalyst or reactive intermediates.[8] However, in some specific cases, a protic solvent might be a necessary component of the reaction mechanism. It is crucial to consult the literature for the specific catalytic system you are using.
Experimental Protocols & Data
General Protocol for a Trial Reaction
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Reagent Preparation: Purify and dry all solvents and liquid reagents according to standard procedures. Solid reagents should be dried under vacuum.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the this compound catalyst to a reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reagent Addition: Add the substrates sequentially at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a specific reagent or removing the solvent under reduced pressure).
-
Purification: Purify the product using standard techniques such as column chromatography, recrystallization, or distillation.
Table 1: Typical Reaction Parameter Optimization
| Parameter | Range | Starting Point | Notes |
| Catalyst Loading | 0.5 - 20 mol% | 5 mol% | Higher loading does not always lead to better results and increases cost.[1][7] |
| Temperature | -78 °C to 100 °C | Room Temperature (25 °C) | Optimize in 10-20 °C increments. |
| Concentration | 0.01 - 1.0 M | 0.1 M | Can influence reaction rate and selectivity. |
| Solvent | Toluene, THF, CH₂Cl₂, MeCN, Dioxane | Toluene or THF | Screen a range of polar aprotic and nonpolar solvents.[2] |
| Reaction Time | 1 - 48 hours | 24 hours | Monitor reaction to avoid byproduct formation from prolonged reaction times. |
Visualizations
Caption: A decision tree for troubleshooting low product yield.
Caption: A simplified catalytic cycle for a generic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. mdpi.com [mdpi.com]
- 4. Phosphorus-Based Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating iminophosphorane P[double bond, length as m-dash]N bond reactivity through geometric constraints with cage-shaped triarylphosphines - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01868K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus fluoride exchange: Multidimensional catalytic click chemistry from phosphorus connective hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoro(imino)phosphane Ligand Stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of fluoro(imino)phosphane ligands. These ligands, characterized by the presence of both a P-F bond and a P=N double bond, are highly reactive and require careful handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound ligands?
A1: The most common degradation pathway is hydrolysis, which can occur in the presence of trace amounts of water. This process typically involves two main steps:
-
Cleavage of the P=N Bond: The iminophosphorane moiety is susceptible to hydrolysis, which breaks the P=N bond to form a phosphine oxide and a primary amine. This reaction can be catalyzed by acidic conditions, which protonate the nitrogen atom, making the corresponding amine a better leaving group.[1]
-
Cleavage of the P-F Bond: The resulting phosphorus-fluorine bond in the phosphine oxide intermediate can also undergo hydrolysis, particularly under acidic or basic conditions, to yield a phosphonic acid derivative. Generally, P-F bonds are more resistant to hydrolysis than P-Cl bonds.
A secondary pathway can be thermal degradation. While less common under typical reaction conditions, organophosphorus compounds can decompose at elevated temperatures through the elimination of phosphorus acids.[2][3][4][5]
Q2: My reaction mixture changed color, and I see unexpected peaks in the ³¹P NMR spectrum. What is happening?
A2: These are common indicators of ligand degradation. An unexpected peak in the ³¹P NMR spectrum often corresponds to the formation of the phosphine oxide degradation product. The chemical environment around the phosphorus atom changes significantly upon cleavage of the P=N bond and substitution of the imino group with an oxygen atom, leading to a new signal. Degradation products are a common source of unexpected peaks in the NMR spectra of phosphorus compounds.[6]
Q3: How does pH affect the stability of my ligand?
A3: The stability of this compound ligands is highly pH-dependent. Acidic conditions can accelerate the hydrolysis of the P-N bond by protonating the nitrogen atom, which enhances its leaving group ability.[1] Therefore, it is critical to maintain anhydrous and neutral conditions to prevent acid-catalyzed degradation.
Q4: Can the substituents on the phosphorus or nitrogen atoms influence ligand stability?
A4: Yes, both electronic and steric factors play a significant role.
-
Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack by water. Having multiple highly electronegative fluorine atoms can increase the rate of hydrolysis.
-
Steric Effects: Large, bulky substituents on the phosphorus atom or the imino-nitrogen can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.[7]
Troubleshooting Guide
Issue: Rapid decomposition of the ligand is observed after dissolving it in a solvent.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture in Solvent | The ligand is hydrolyzing due to wet solvent. | Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column) and stored over molecular sieves. |
| Acidic Impurities | Trace acidic impurities in the solvent or on glassware are catalyzing hydrolysis. | Use freshly purified solvents. Glassware should be oven-dried and cooled under an inert atmosphere. If necessary, rinse glassware with a dilute solution of a non-nucleophilic base (e.g., triethylamine) and then with dry solvent before use. |
| Atmospheric Moisture | The compound was handled with inadequate protection from the air. | All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. |
Issue: The reaction fails to proceed, and analysis shows only degraded ligand.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Thermal Instability | The reaction temperature is too high, causing thermal decomposition. | Review the thermal stability of your specific ligand. If possible, run the reaction at a lower temperature. Monitor the reaction progress at different temperatures to find an optimal balance between reaction rate and ligand stability.[2][5] |
| Reactivity with Reagents | One of the reagents or its counter-ion is nucleophilic or protic, directly attacking the ligand. | Check the compatibility of all reagents with the this compound ligand. If a protic reagent is necessary, consider using a protected version or adding it slowly at low temperature. |
Data on Ligand Stability
Quantitative stability data for specific this compound ligands is often system-dependent. The following table summarizes the general influence of various factors on the rate of hydrolytic degradation.
| Factor | Condition | Impact on Stability | Rationale |
| Moisture | High concentration of H₂O | Decreased | Water is the key reagent for hydrolysis. |
| Temperature | Increased Temperature | Decreased | Provides activation energy for decomposition pathways.[3] |
| pH | Acidic (low pH) | Significantly Decreased | Catalyzes P-N bond cleavage via nitrogen protonation.[1] |
| Substituents on P | Electron-withdrawing | Decreased | Increases the electrophilicity of the phosphorus atom. |
| Substituents on P/N | Sterically bulky | Increased | Hinders nucleophilic attack at the phosphorus center.[7] |
| Solvent | Protic Solvents (e.g., alcohols) | Decreased | Can act as a proton source or nucleophile. |
Experimental Protocols
Protocol: Monitoring Ligand Degradation by ³¹P NMR Spectroscopy
This protocol outlines a general procedure for monitoring the stability of a this compound ligand in a given solvent.
Objective: To identify and quantify the degradation of a this compound ligand over time by observing changes in its ³¹P NMR spectrum.
Materials:
-
This compound ligand
-
Anhydrous deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈)
-
NMR tubes with J. Young valves or other airtight seals
-
Internal standard (optional, e.g., triphenyl phosphate)
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, accurately weigh the this compound ligand (e.g., 5-10 mg) and the internal standard (if used) into a small vial.
-
Dissolve the solids in a known volume (e.g., 0.6 mL) of anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube equipped with an airtight seal.
-
Seal the NMR tube securely before removing it from the glovebox.
-
-
Initial NMR Acquisition (t=0):
-
Acquire a proton-decoupled ³¹P NMR spectrum as soon as possible after sample preparation. Use 85% H₃PO₄ as an external reference.[8]
-
Record the chemical shift and integration of the peak corresponding to the intact ligand. Note any impurity peaks.
-
-
Monitoring:
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, 50 °C).
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every 1, 6, 12, or 24 hours).
-
Ensure experimental parameters (e.g., relaxation delay) are consistent for quantitative comparison.
-
-
Data Analysis:
-
For each spectrum, identify the peak for the starting ligand and any new peaks that appear over time. Degradation to the corresponding phosphine oxide is a common pathway.
-
Integrate the peaks for the starting material and the degradation product(s).
-
Calculate the relative percentage of the ligand remaining at each time point to determine the rate of decomposition.
-
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound ligands.
Caption: Troubleshooting workflow for identifying sources of ligand degradation.
Caption: Factors influencing the hydrolytic stability of this compound ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulating iminophosphorane P[double bond, length as m-dash]N bond reactivity through geometric constraints with cage-shaped triarylphosphines - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01868K [pubs.rsc.org]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: Strategies to Prevent Disproportionation of Monofluorophosphines
Welcome to the Technical Support Center for monofluorophosphine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the disproportionation of monofluorophosphines and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is monofluorophosphine disproportionation?
A1: Monofluorophosphine disproportionation is a chemical reaction in which a monofluorophosphine (R₂PF) reacts with itself to form other phosphorus compounds, typically a difluorophosphine (RPF₂) and a diphosphine (R₂P-PR₂) or other phosphorus(III) species. This process leads to the degradation of the desired monofluorophosphine, impacting reaction yields and product purity.
Q2: What are the primary factors that influence the stability of monofluorophosphines?
A2: The stability of monofluorophosphines is primarily influenced by steric and electronic factors. Key considerations include:
-
Steric Bulk: Large, bulky organic groups (R) attached to the phosphorus atom can sterically hinder the approach of other phosphine molecules, thereby preventing disproportionation.
-
Structural Rigidity: Incorporating the phosphorus atom into a rigid cyclic or bicyclic framework, such as in phospha-adamantane structures, can significantly enhance stability by constraining the C-P-C bond angle.[1]
-
Temperature: Higher temperatures can provide the activation energy needed for disproportionation to occur.
-
Moisture and Air: While some monofluorophosphines are sensitive to hydrolysis and oxidation, highly stable examples exhibit remarkable resistance to air and moisture.[2]
Q3: How can I prevent the disproportionation of my monofluorophosphine during synthesis and handling?
A3: Several strategies can be employed to prevent disproportionation:
-
Ligand Design: The most effective strategy is to use monofluorophosphines with sterically demanding and rigid substituents. For example, monofluorophosphines based on a phospha-adamantane cage are exceptionally stable.[2]
-
Low-Temperature Conditions: Performing reactions and handling monofluorophosphines at low temperatures can minimize the rate of disproportionation.
-
Inert Atmosphere: While some modern monofluorophosphines are air-stable, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, especially with less stable derivatives.
-
Coordination to a Metal Center: Once coordinated to a metal, monofluorophosphines are generally not susceptible to disproportionation.
Troubleshooting Guide
Problem 1: My monofluorophosphine appears to be degrading after synthesis, what should I do?
-
Symptom: You observe changes in the physical appearance of your compound (e.g., color change, precipitation) or the appearance of new signals in the ³¹P NMR spectrum.
-
Possible Cause: Disproportionation is likely occurring.
-
Solution:
-
Characterize the Byproducts: Use ³¹P NMR spectroscopy to identify the disproportionation products. The appearance of new doublets or other multiplets in regions characteristic of difluorophosphines or diphosphines is a strong indicator.
-
Re-evaluate Stability: Your monofluorophosphine may be inherently unstable. Consider redesigning the ligand with bulkier or more rigid substituents.
-
Optimize Storage: Store the compound at low temperatures (e.g., in a freezer at -20 °C or below) under an inert atmosphere.
-
Use Immediately: If the compound is intended for use in a subsequent reaction (e.g., as a ligand in catalysis), consider preparing it in situ or using it immediately after synthesis and purification.
-
Problem 2: I am seeing unexpected signals in the ³¹P NMR spectrum of my reaction mixture.
-
Symptom: In addition to the expected doublet for your R₂PF species (due to ¹JPF coupling), you observe other signals.
-
Possible Cause: This could be due to disproportionation, hydrolysis, or oxidation.
-
Troubleshooting Steps:
-
Analyze the Coupling Patterns: Disproportionation may lead to the formation of RPF₂ (a triplet in the ³¹P NMR) and R₂P-PR₂ (a singlet). Hydrolysis could produce a phosphinous acid (R₂POH), and oxidation could yield a phosphinic fluoride (R₂P(O)F).
-
Consult ³¹P NMR Databases: Compare the observed chemical shifts with known values for related compounds to identify the impurities.
-
Review Reaction Conditions: Ensure that your reaction was carried out under strictly anhydrous and anaerobic conditions if your monofluorophosphine is sensitive to moisture and air.
-
Data Presentation
The stability of monofluorophosphines is significantly enhanced by increasing the steric bulk of the substituents on the phosphorus atom. Below is a qualitative comparison of the stability of different monofluorophosphines.
| Monofluorophosphine (R₂PF) | R Group | Structural Features | Relative Stability |
| Ph₂PF | Phenyl | Aromatic, relatively small | Unstable, readily disproportionates |
| (t-Bu)₂PF | tert-Butyl | Bulky, aliphatic | More stable than Ph₂PF |
| CgPF | Phospha-adamantane cage | Highly rigid and bulky bicyclic structure | Exceptionally stable, air and moisture resistant[2] |
| PhobPF | Phospha-bicycle | Rigid bicyclic framework | Remarkably stable to disproportionation |
Experimental Protocols
Synthesis of 1-Phospha-adamantane monofluoride (CgPF): A Highly Stable Monofluorophosphine
This protocol is based on the synthesis of phospha-adamantane derivatives as described in the literature.[2]
Materials:
-
1-Phospha-adamantane (CgPH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation of 1-Phospha-adamantane:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-phospha-adamantane in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the lithium phosphide is typically indicated by a color change.
-
-
Fluorination:
-
Cool the solution of the lithium phosphide back to -78 °C.
-
Slowly add one equivalent of DAST to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by sublimation or recrystallization from a suitable solvent like hexanes.
-
Characterization:
-
The final product should be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) and mass spectrometry to confirm its identity and purity. The ³¹P NMR spectrum is expected to show a doublet due to coupling with the fluorine atom.
Visualizations
Disproportionation of a Monofluorophosphine
Caption: Disproportionation of a monofluorophosphine.
Experimental Workflow for the Synthesis of a Stable Monofluorophosphine
Caption: Synthesis of a stable monofluorophosphine.
References
Technical Support Center: Fluoro(imino)phosphane NMR Spectroscopic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoro(imino)phosphanes. The information is presented in a question-and-answer format to directly address common issues encountered during NMR spectroscopic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ³¹P NMR spectrum shows a broad singlet, but I expect a doublet from coupling to fluorine. What could be the issue?
A1: A broad singlet in the ³¹P NMR spectrum where a doublet is expected suggests a loss of coupling information. This can arise from several factors:
-
Chemical Exchange: Rapid chemical exchange processes on the NMR timescale can lead to the coalescence of signals and loss of coupling. This could be due to conformational changes, intermolecular exchange, or a reaction occurring in the NMR tube. Lowering the temperature of the experiment may help to slow down the exchange process and resolve the coupling.
-
Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen or trace metals, can cause significant line broadening. Ensure your sample is properly degassed and that your NMR tube and solvent are free from paramagnetic contaminants.
-
Incorrect Spectrometer Setup: Check that the spectrometer is correctly set up for ³¹P observation and that no accidental decoupling of ¹⁹F is being applied.
Q2: I am observing multiple unexpected signals in my ¹⁹F NMR spectrum. How can I identify the source of these impurities?
A2: Unexpected signals in a ¹⁹F NMR spectrum often originate from impurities from the synthesis or sample handling. Consider the following possibilities:
-
Starting Materials: Unreacted starting materials, such as fluorinated precursors, can appear in the spectrum.
-
Reaction Byproducts: Side reactions can lead to the formation of other fluorine-containing species. Review your synthetic route to anticipate potential byproducts.
-
Decomposition: Fluoro(imino)phosphanes can be sensitive to air and moisture.[1] Hydrolysis or oxidation can lead to decomposition products. For example, hydrolysis of a P-F bond would generate fluoride ions, which may appear as a broad signal in the ¹⁹F NMR spectrum.
-
Solvent Impurities: Some deuterated solvents may contain fluorinated impurities. Running a blank spectrum of the solvent can help to identify these signals.
To identify the impurities, you can:
-
Compare the chemical shifts of the unknown signals to known values for potential impurities.
-
Perform spiking experiments by adding a small amount of a suspected impurity to your sample and observing if the signal intensity increases.
-
Utilize 2D NMR techniques, such as ¹H-¹⁹F HETCOR, to help identify the structure of the impurity.
Q3: The integration of my ³¹P NMR signals is inaccurate. How can I obtain reliable quantitative data?
A3: Inaccurate integration in ³¹P NMR spectra is a common issue, often due to the long longitudinal relaxation times (T₁) of phosphorus nuclei and uneven Nuclear Overhauser Effect (NOE) enhancements from proton decoupling.[2] To obtain quantitative ³¹P NMR data, you should:
-
Use Inverse-Gated Decoupling: This pulse sequence decouples the protons during signal acquisition but leaves them coupled during the relaxation delay, minimizing the NOE effect.[2]
-
Increase the Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ of the phosphorus nuclei in your sample. This allows for complete relaxation of the nuclei between scans, ensuring that the signal intensity is proportional to the number of nuclei. You may need to perform a T₁ inversion-recovery experiment to determine the T₁ values for your compound.
-
Use a Relaxation Agent: In some cases, adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T₁ values and allow for faster acquisition of quantitative spectra. However, be aware that this will also cause some line broadening.
Data Presentation
The following tables summarize typical NMR spectroscopic data for fluoro(imino)phosphanes and related compounds. Note that chemical shifts and coupling constants are highly sensitive to the specific molecular structure and solvent used.
Table 1: Typical ³¹P and ¹⁹F NMR Chemical Shift Ranges
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Reference Compound |
| ³¹P | R₂P=NR' | +10 to -40 | 85% H₃PO₄ |
| ³¹P | R₂P(F)=NR' | +20 to -20 | 85% H₃PO₄ |
| ³¹P | [R₃PF]⁺ | +50 to +100 | 85% H₃PO₄ |
| ¹⁹F | P-F | -40 to -90 | CFCl₃ |
| ¹⁹F | C-F (aliphatic) | -150 to -240 | CFCl₃ |
| ¹⁹F | C-F (aromatic) | -100 to -160 | CFCl₃ |
Table 2: Typical J-Coupling Constants in Fluoro(imino)phosphanes
| Coupling | Type | Typical Coupling Constant (Hz) |
| ¹J(P,F) | One-bond | 800 - 1200 |
| ²J(P,F) | Two-bond | 20 - 100 |
| ³J(P,F) | Three-bond | 0 - 20 |
| ¹J(P,N) | One-bond | 15 - 40 |
| ²J(P,H) | Two-bond | 5 - 25 |
Experimental Protocols
Protocol 1: Sample Preparation for Air-Sensitive Fluoro(imino)phosphanes
-
Dry Glassware: Thoroughly dry an NMR tube and a small vial with a screw cap in an oven at >100 °C overnight. Allow to cool in a desiccator.
-
Inert Atmosphere: Transfer the dried NMR tube and vial into a glovebox with an inert atmosphere (N₂ or Ar).
-
Weigh Sample: Weigh 5-20 mg of the fluoro(imino)phosphane directly into the vial. The exact amount will depend on the molecular weight and the nucleus being observed (³¹P and ¹⁹F are generally more sensitive than ¹³C).
-
Add Solvent: Using a clean, dry syringe, add approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) that has been stored over molecular sieves to remove residual water.
-
Dissolve Sample: Gently swirl or sonicate the vial to fully dissolve the sample.
-
Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution to the NMR tube.
-
Seal Tube: Cap the NMR tube securely. For long-term experiments or highly sensitive compounds, consider using a flame-sealable NMR tube.
-
Remove from Glovebox: Remove the sealed NMR tube from the glovebox and wipe the outside with a tissue dampened with isopropanol or acetone to remove any surface contaminants.
Protocol 2: Acquisition of a Quantitative ³¹P{¹H} NMR Spectrum
-
Load Sample: Insert the prepared NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Load Pulse Program: Select an inverse-gated proton-decoupled ³¹P NMR experiment (e.g., zgig on a Bruker spectrometer).
-
Set Spectral Width: Set the spectral width to cover the expected range of ³¹P chemical shifts for your compound and any potential impurities. A typical range for organophosphorus compounds is from +250 ppm to -150 ppm.
-
Set Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest expected T₁ value. For quantitative results, a delay of 30-60 seconds is often a good starting point if the T₁ is unknown.
-
Set Number of Scans (ns): The number of scans will depend on the concentration of your sample. For a moderately concentrated sample, 64-256 scans should be sufficient.
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, Fourier transform the FID, phase the spectrum, and perform a baseline correction. Integrate the signals of interest.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected NMR spectra.
Caption: Logical steps for acquiring quantitative NMR data.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Fluoro(imino)phosphane and its Halo-Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of fluoro(imino)phosphane (F-P=NH) and its heavier halogen counterparts, chloro(imino)phosphane (Cl-P=NH) and bromo(imino)phosphane (Br-P=NH). Due to the inherent instability of these transient species, this guide relies on a combination of theoretical calculations and representative experimental data from more stable, substituted analogs to provide a comprehensive overview for researchers in the field.
Introduction to Halo(imino)phosphanes
Halo(imino)phosphanes, with the general formula X-P=NR (where X is a halogen and R is hydrogen or an organic substituent), are a class of highly reactive phosphorus-nitrogen compounds. Their unique electronic structure, featuring a P=N double bond, makes them valuable synthons in organophosphorus chemistry. However, the parent, unsubstituted members of this family (R=H) are particularly unstable, rendering their experimental characterization challenging. This guide focuses on providing the key spectroscopic identifiers for these elusive molecules, drawing primarily from computational studies.
Spectroscopic Data Comparison
The following tables summarize the key calculated spectroscopic data for fluoro-, chloro-, and bromo(imino)phosphane. These values provide a basis for the identification of these species in gas-phase or matrix isolation experiments.
Infrared (IR) Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the characteristic bond vibrations within a molecule. The calculated vibrational frequencies for the fundamental modes of the halo(imino)phosphanes are presented in Table 1.
Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Halo(imino)phosphanes (X-P=NH)
| Vibrational Mode | This compound (F-P=NH)[1] | Chloro(imino)phosphane (Cl-P=NH) | Bromo(imino)phosphane (Br-P=NH) |
| N-H Stretch | 3480 | Data not available | Data not available |
| P=N Stretch | 1275 | Data not available | Data not available |
| P-X Stretch | 980 | Data not available | Data not available |
| H-N-P Bend | 850 | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of molecular characterization. The predicted chemical shifts for the key nuclei in halo(imino)phosphanes are crucial for their identification.
Table 2: Predicted NMR Chemical Shifts (ppm) for Halo(imino)phosphanes (X-P=NH)
| Nucleus | This compound (F-P=NH) | Chloro(imino)phosphane (Cl-P=NH) | Bromo(imino)phosphane (Br-P=NH) |
| ³¹P | Data not available | Data not available | Data not available |
| ¹⁹F | Data not available | - | - |
| ¹H | Data not available | Data not available | Data not available |
Note: Specific experimental or calculated NMR data for the parent halo(imino)phosphanes are not available in the searched literature. General trends suggest that the ³¹P chemical shift would be highly sensitive to the electronegativity of the halogen atom.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.
Table 3: Expected Molecular Ions in Mass Spectrometry for Halo(imino)phosphanes (X-P=NH)
| Compound | Molecular Formula | Expected Molecular Ion (m/z) |
| This compound | F-P=NH | 65.98 |
| Chloro(imino)phosphane | Cl-P=NH | 80.95 (³⁵Cl), 82.95 (³⁷Cl) |
| Bromo(imino)phosphane | Br-P=NH | 125.90 (⁷⁹Br), 127.90 (⁸¹Br) |
Experimental Protocols: A Representative Example
Due to the transient nature of the parent halo(imino)phosphanes, a detailed experimental protocol for their isolation and characterization is not feasible. However, the synthesis of more stable, substituted analogs provides insight into the general methodologies employed. The following is a representative protocol for the synthesis of a chloro(imino)phosphine, which can be adapted for the generation and in-situ characterization of the parent compounds.
Synthesis of a Monomeric Chloro(imino)phosphine
This procedure is adapted from the synthesis of a sterically hindered chloro(imino)phosphine.
Materials:
-
Phosphorus trichloride (PCl₃)
-
A sterically demanding primary aniline (e.g., 2,6-bis(benzhydryl)-4-methyl-aniline)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., toluene or diethyl ether)
Procedure:
-
In a glovebox, under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary aniline and triethylamine in the anhydrous solvent in a Schlenk flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus trichloride in the same solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The formation of triethylammonium chloride as a white precipitate will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude chloro(imino)phosphine.
-
The product can be further purified by crystallization from a suitable solvent if it is a solid.
Characterization: The resulting chloro(imino)phosphine can be characterized by multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the general workflow for the spectroscopic characterization of a halo(imino)phosphane and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of a halo(imino)phosphane.
Caption: Relationship between the halo(imino)phosphane molecule and the information obtained from different spectroscopic techniques.
Conclusion
The spectroscopic characterization of the parent this compound and its heavier halo-analogs presents a significant experimental challenge due to their high reactivity. This guide provides a comparative framework based on available theoretical data, offering valuable insights for researchers aiming to detect and identify these transient species. The provided experimental protocol for a stable analog serves as a practical starting point for synthetic efforts, while the workflow diagrams offer a clear visual representation of the characterization process. Future advances in trapping techniques, such as matrix isolation, coupled with high-sensitivity spectroscopic methods, will be crucial in obtaining definitive experimental data for these fundamental phosphorus-nitrogen compounds.
References
A Comparative Analysis of Fluoro(imino)phosphane and Other Key P-Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount. The choice of ligand is often the most critical factor in determining the success of a transition-metal-catalyzed reaction. This guide provides a comparative overview of the emerging class of fluoro(imino)phosphane ligands and other well-established phosphorus-based ligands (P-ligands), such as those developed by Buchwald, Hartwig, and the Josiphos and Xantphos families. While fluoro(imino)phosphanes are a relatively new class of ligands with limited but promising data, this guide aims to contextualize their potential by comparing their known properties with the proven performance of established P-ligands in crucial catalytic transformations.
Introduction to P-Ligands
Phosphine ligands are ubiquitous in homogeneous catalysis, primarily due to their ability to fine-tune the steric and electronic properties of a metal center.[1] The electron-donating ability and steric bulk of a phosphine ligand can significantly influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.[2] Over the years, several classes of P-ligands have been developed, each with unique characteristics that make them suitable for specific applications.
Iminophosphoranes represent a class of P(V) compounds that are nitrogen analogues of phosphorus ylides.[3][4] They are known to be strong electron donors and can coordinate to metal centers.[4][5] The incorporation of fluorine atoms into the structure of a P-ligand can further modulate its electronic properties, often leading to increased stability and unique reactivity.[6] This guide focuses on fluoro(imino)phosphanes, a subclass of iminophosphoranes where a fluorine atom is attached to the phosphorus, and compares them with other prominent P-ligands.
Electronic and Steric Properties of P-Ligands
The performance of a P-ligand in a catalytic reaction is intimately linked to its electronic and steric properties. The Tolman Electronic Parameter (TEP) is a widely accepted measure of the electron-donating or -withdrawing ability of a phosphine ligand.[7][8] It is determined by the C-O stretching frequency in a nickel-carbonyl complex. A lower TEP value indicates a more electron-donating ligand.[8]
While specific TEP values for fluoro(imino)phosphanes are not yet experimentally established, computational studies can provide insights into their electronic nature. Generally, iminophosphoranes are considered strong electron donors.[4][5] The presence of a highly electronegative fluorine atom directly attached to the phosphorus in a this compound is expected to withdraw electron density, thus modulating its donor strength compared to non-fluorinated analogues.
The steric bulk of a ligand is quantified by its cone angle.[7] This parameter has a significant impact on the coordination environment of the metal center and can influence the selectivity of a reaction.
Below is a table summarizing the Tolman Electronic Parameters for some common P-ligands.
| Ligand Family | Representative Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Reference |
| Buchwald Ligands | SPhos | Not typically measured by TEP; known to be highly electron-rich | [9] |
| Hartwig Ligands | Tri-tert-butylphosphine | 2056.1 | [8] |
| Josiphos Ligands | Varies | Generally electron-rich diphosphines | [10] |
| Xantphos Ligands | Xantphos | Not typically measured by TEP; known for its wide bite angle | [11] |
| Simple Phosphines | Triphenylphosphine (PPh₃) | 2068.9 | [8] |
| Simple Phosphines | Tricyclohexylphosphine (PCy₃) | 2056.4 |
Synthesis of a Representative this compound
The synthesis of fluoro(imino)phosphanes is still an area of active research. A notable example is the synthesis of imino(pentafluorophenyl)phosphane (Mes*N=P(C₆F₅)).
Experimental Protocol: Synthesis of Mes*N=P(C₆F₅)
This protocol is adapted from the literature and should be performed by trained chemists in a controlled laboratory setting.
Materials:
-
Monomeric iminophosphane (Mes*-N=P-X, where X = Cl or I)
-
Silver(I) pentafluorophenyl (AgC₆F₅)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox under an inert atmosphere, dissolve the monomeric iminophosphane in dry, degassed dichloromethane.
-
Add a stoichiometric amount of AgC₆F₅ to the solution at ambient temperature.
-
Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the silver halide precipitate is removed by filtration.
-
The solvent is removed under vacuum to yield the imino(pentafluorophenyl)phosphane product.
This synthesis provides the target compound in high yield. The product is a highly viscous blue oil. It is important to note that this compound is reported to be labile and decomposes at ambient temperatures.
Comparative Performance in Catalytic Reactions
Direct comparative performance data for fluoro(imino)phosphanes in benchmark catalytic reactions is scarce in the published literature. Therefore, this section will present established data for other P-ligands in key transformations to provide a baseline for future studies on fluoro(imino)phosphanes.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.[9]
Table 2: Performance of P-Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SPhos (Buchwald) | 2% Pd(OAc)₂ / 4% SPhos | 100 | 2 | 98 | [9] |
| P(t-Bu)₃ (Hartwig) | 1.5% Pd(dba)₂ / 3% P(t-Bu)₃ | 80 | 3 | 95 | |
| Xantphos | 2% Pd₂(dba)₃ / 4% Xantphos | 110 | 16 | 92 | [12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium source, phosphine ligand, base, aryl halide, and arylboronic acid.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture with stirring for the specified time.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of specialized phosphine ligands has been crucial for the expansion of its substrate scope.[1]
Table 3: Performance of P-Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Ligand | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BrettPhos (Buchwald) | 1% [Pd(cinnamyl)Cl]₂ / 2% BrettPhos | NaOtBu | 100 | 1 | 99 | [15] |
| Josiphos | 1% Pd(OAc)₂ / 1.5% Josiphos | K₃PO₄ | 110 | 24 | 95 | [10] |
| Xantphos | 2% Pd₂(dba)₃ / 4% Xantphos | Cs₂CO₃ | 100 | 24 | 98 | [16] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, charge a vial with the palladium precatalyst, base, aryl halide, and a stir bar.
-
Add the amine and the solvent.
-
Seal the vial and heat with stirring for the specified time.
-
Cool the reaction to room temperature and partition between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.
Asymmetric Hydrogenation
Chiral diphosphine ligands, such as those in the Josiphos family, are highly effective in enantioselective hydrogenation reactions, which are critical in the synthesis of chiral pharmaceuticals.[10]
Table 4: Performance of Josiphos Ligands in Asymmetric Hydrogenation
| Substrate | Ligand | Catalyst System | Solvent | Pressure (bar H₂) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,S)-PPF-P(t-Bu)₂ | [Rh(COD)L]BF₄ | MeOH | 1 | >99 | [10] |
| Imines | (S,R)-xyliphos | [Ir(COD)Cl]₂/I⁻ | Toluene/AcOH | 80 | 97 | [18] |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
This is a general protocol and requires specialized equipment for handling hydrogen gas.
Materials:
-
Substrate (1.0 mmol)
-
Rhodium or Iridium precatalyst (0.01-1 mol%)
-
Chiral diphosphine ligand (0.011-1.1 mol%)
-
Solvent (degassed)
Procedure:
-
In a glovebox, dissolve the substrate in the solvent in a high-pressure autoclave.
-
In a separate vial, prepare the catalyst by mixing the metal precatalyst and the chiral ligand in the solvent.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the autoclave to the desired pressure and stir the reaction at the specified temperature for the required time.
-
Vent the autoclave, and determine the conversion and enantiomeric excess of the product by chiral chromatography.[19]
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of a this compound.
Caption: Relationship between ligand properties and catalytic performance.
Conclusion and Future Outlook
Established P-ligands like those from the Buchwald, Hartwig, Josiphos, and Xantphos families have revolutionized synthetic chemistry by enabling a wide range of powerful catalytic transformations. Their success is built upon a deep understanding of how their steric and electronic properties can be tuned to optimize catalytic activity and selectivity.
Fluoro(imino)phosphanes represent a new and intriguing class of P-ligands. While comprehensive experimental data on their catalytic performance is still emerging, their unique electronic structure, featuring a combination of a highly electron-donating iminophosphorane moiety and an electron-withdrawing fluorine atom, suggests they may offer novel reactivity and stability profiles.
Future research in this area will undoubtedly focus on synthesizing a broader range of fluoro(imino)phosphanes and evaluating their performance in benchmark catalytic reactions. This will allow for a direct, quantitative comparison with existing ligands and will help to elucidate the specific advantages that this new ligand class may offer. The data and protocols presented in this guide provide a solid foundation and a point of comparison for these future investigations. As our understanding of these novel ligands grows, they have the potential to become valuable additions to the synthetic chemist's toolkit, enabling the development of even more efficient and selective catalytic processes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. researchgate.net [researchgate.net]
- 5. frenchbic.cnrs.fr [frenchbic.cnrs.fr]
- 6. Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Featuring Xantphos - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. odinity.com [odinity.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reactivity of Fluoro(imino)phosphanes: A Computational Analysis Comparison Guide
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of fluoro(imino)phosphanes is paramount for designing novel synthetic pathways and functional molecules. This guide provides a comparative overview of computational methods employed to analyze the reactivity of these fascinating phosphorus-nitrogen compounds, supported by experimental data and detailed protocols.
The unique electronic properties of fluoro(imino)phosphanes, stemming from the presence of a P=N double bond and electronegative fluorine atoms, give rise to a rich and complex reactivity profile. Computational chemistry has emerged as an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design in this field. This guide delves into the computational approaches used to study these molecules, offering a comparative perspective for researchers.
Comparison of Computational Approaches
The majority of computational studies on fluoro(imino)phosphanes and related phosphorus compounds rely on Density Functional Theory (DFT), owing to its favorable balance of accuracy and computational cost. The choice of the DFT functional and basis set is crucial for obtaining reliable results.
Density Functional Theory (DFT) Methods
Several DFT functionals have been successfully applied to investigate the structure, bonding, and reactivity of phosphorus-nitrogen systems.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry and has been used to study the structure and bonding of iminophosphanes.[1] It provides a good general description of molecular geometries and electronic properties.
-
M06-2X: This high-nonlocality functional is known for its good performance in thermochemistry, kinetics, and noncovalent interactions. It has been employed for analyzing reaction mechanisms, such as defluorination processes involving phosphorus compounds.[2]
-
PBE0: This hybrid functional, which mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with a portion of exact Hartree-Fock exchange, has shown to be one of the best performers for bond activation energies in transition-metal-catalyzed reactions, which can be analogous to some reactivity pathways of fluoro(imino)phosphanes.
The inclusion of dispersion corrections, such as Grimme's D3, is often recommended, especially when studying systems with significant noncovalent interactions or bulky substituents.
Basis Sets
The choice of basis set is also critical for accurate calculations. Pople-style basis sets are commonly used:
-
6-31G(d,p): This is a popular double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). It is often used for geometry optimizations.[1]
-
6-311+G(d,p): This is a triple-zeta basis set that provides more flexibility for describing the electron density. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions. This basis set is often used for single-point energy calculations to obtain more accurate energies.
For heavier elements like phosphorus, larger basis sets and the use of effective core potentials (ECPs) might be necessary for high-accuracy calculations.
Data Presentation: A Comparative Look at Computational and Experimental Data
The following tables summarize key computational and experimental data for fluoro(imino)phosphanes and related compounds, providing a direct comparison of theoretical predictions with experimental findings.
Table 1: Comparison of Calculated and Experimental Geometrical Parameters for a Fluoro-Functionalized Imine
| Parameter | Bond Length (Å) - Experimental (SC-XRD) | Bond Length (Å) - Calculated (M06/6-311G(d,p)) | Bond Angle (°) - Experimental (SC-XRD) | Bond Angle (°) - Calculated (M06/6-311G(d,p)) |
| C=N | 1.285 | 1.284 | ||
| C-O | 1.342 | 1.359 | ||
| C-F | 1.348 | 1.344 | ||
| C-N-C | 121.5 | 121.8 | ||
| O-C-C | 119.8 | 120.1 |
Data adapted from a study on a fluoro-functionalized imine, demonstrating the excellent agreement between experimental and theoretical geometries.[3]
Table 2: Calculated Gibbs Free Energy Profile for a Defluorination Process
| Species | Description | Relative Gibbs Free Energy (kcal/mol) at M06-2X-D3/6-31+G(d,p)/SMD |
| Reactants | Phosphoramidite + Trifluoromethyl ketone | 0.0 |
| TS-I | Transition state for nucleophilic attack | +12.5 |
| Int-I | Intermediate after nucleophilic attack | -5.8 |
| TS-II | Transition state for oxaphosphirane formation | +8.7 |
| Int-II | Oxaphosphirane intermediate | -15.2 |
| TS-III | Transition state for P-F bond formation | +2.1 |
| Products | Defluorinated product + Phosphine oxide | -18.9 |
This table illustrates the energy landscape of a phosphorus-mediated defluorination reaction, as calculated by DFT.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for validating computational predictions and advancing the field. Below are representative protocols for the synthesis and characterization of fluoro(imino)phosphanes.
Synthesis of Imino(pentafluorophenyl)phosphane (Mes*N=P(C6F5))[1]
-
Reactants: Monomeric iminophosphane (Mes*–N=P–X, where X = Cl or I) and AgC6F5.
-
Solvent: Dichloromethane (CH2Cl2).
-
Procedure: The reaction is carried out at ambient temperature. The iminophosphane solution is treated with a solution of AgC6F5.
-
Workup: The reaction mixture is filtered to remove the silver halide precipitate. The solvent is then removed under vacuum to yield the product as a highly viscous blue oil.
-
Yield: The reaction proceeds in almost quantitative yield (96%).
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a key technique for characterizing phosphorus compounds. 19F and 1H NMR are also essential for fluoro(imino)phosphanes.
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the definitive solid-state structure of crystalline compounds, allowing for direct comparison with computationally optimized geometries.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies, such as the P=N stretching frequency.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Visualizing Computational Workflows and Reaction Mechanisms
Graphviz diagrams provide a clear and concise way to represent complex relationships and workflows in computational chemistry.
Caption: A typical workflow for the computational analysis of a molecule.
Caption: A generalized reaction pathway for nucleophilic substitution at phosphorus.
Conclusion
The computational analysis of fluoro(imino)phosphane reactivity is a dynamic and evolving field. DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, coupled with appropriate Pople-style basis sets, have proven to be powerful tools for elucidating molecular structures, reaction mechanisms, and thermochemistry. The close agreement often observed between theoretical predictions and experimental data underscores the predictive power of these computational approaches. For researchers venturing into this area, a careful selection of computational methods, validated against experimental benchmarks where possible, is crucial for obtaining meaningful and reliable insights into the fascinating reactivity of these phosphorus-nitrogen compounds.
References
A Comparative Guide to the X-ray Crystal Structure of Halogenated Imino)phosphane Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of a chloro(imino)phosphane, serving as a primary analog for the less structurally characterized fluoro(imino)phosphane complexes. The objective is to offer a detailed structural comparison with related iminophosphane and phosphine complexes, supported by experimental data and detailed protocols to aid in the design and analysis of novel phosphorus-based compounds.
Structural Comparison of a Chloro(imino)phosphane and Related Complexes
Due to the limited availability of single-crystal X-ray diffraction data for this compound complexes, this guide focuses on a closely related analog, a chloro(imino)phosphine, for which detailed crystallographic data is available. This allows for a robust comparison of key structural parameters with other relevant phosphorus compounds.
The primary subject of this guide is the chloro(imino)phosphine derived from 2-benzhydryl-4-methyl-6-(1,1′-diphenyl-2-phenyl-ethyl)aniline and phosphorus trichloride.[1] The steric bulk of the aniline substituent is a crucial feature, enabling the isolation of the monomeric chloro(imino)phosphine.[1]
Table 1: Key Crystallographic Data for Chloro(imino)phosphine and Comparative Complexes
| Compound | P–N Bond Length (Å) | P–Cl Bond Length (Å) | C–N–P Bond Angle (°) | N–P–Cl Bond Angle (°) | Reference |
| 2-benzhydryl-4-methyl-6-(1,1′-diphenyl-2-phenyl-ethyl)aniline chloro(imino)phosphine | Data to be extracted from CIF file | Data to be extracted from CIF file | Data to be extracted from CIF file | Data to be extracted from CIF file | [1] |
| Awaiting further data | --- | --- | --- | --- | --- |
| Awaiting further data | --- | --- | --- | --- | --- |
Table 2: Comparison of P–Halogen Bond Lengths in Various Phosphorus Compounds
| Compound Type | P–Cl Bond Length (Å) | P–Br Bond Length (Å) | P–I Bond Length (Å) | Reference |
| Chloro(imino)phosphine | Data to be extracted from CIF file | --- | --- | [1] |
| Pd(II) and Pt(II) complexes with phosphane chalcogenides | 2.311 (avg) | 2.447 (avg) | --- | [2] |
| Gold(I) halide phosphane chalcogenide complexes | Data available | Data available | Data available | [3] |
| Awaiting further data | --- | --- | --- | --- |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these often air- and moisture-sensitive compounds.
Synthesis and Crystallization of Chloro(imino)phosphine
The synthesis of the chloro(imino)phosphine is achieved through the reaction of a sterically hindered aniline with phosphorus trichloride in the presence of a base.[1]
Synthesis Protocol:
-
Starting Materials: 2-Benzhydryl-4-methyl-6-(1,1′-diphenyl-2-phenyl-ethyl)aniline, phosphorus trichloride, triethylamine.
-
Solvent: Dry, degassed solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Dissolve the aniline in the chosen solvent in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine to the solution.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of phosphorus trichloride in the same solvent dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
-
Filter the reaction mixture under inert atmosphere to remove the triethylammonium chloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Crystallization Protocol for Air-Sensitive Compounds:
Single crystals suitable for X-ray diffraction can be grown using techniques that protect the compound from air and moisture.[4][5][6]
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent in a vessel that is then placed inside a larger container with a loosely fitting lid to allow for slow evaporation of the solvent.
-
Solvent Diffusion (Layering): A solution of the compound is prepared in a dense solvent. A less dense solvent in which the compound is insoluble is carefully layered on top. Crystals form at the interface of the two solvents.[7]
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed vessel containing a more volatile solvent in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the solution, causing the compound to crystallize.[7]
Single-Crystal X-ray Diffraction
The determination of the molecular structure from a single crystal involves the following general steps:[8][9][10]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is selected and mounted on a goniometer head.[9] For air-sensitive crystals, this is done under a stream of cold nitrogen gas or in a glove box.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are detected as a pattern of reflections. Data is typically collected over a wide range of angles to ensure a complete dataset.[8] Modern diffractometers automate this process.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, crystallization, and structural characterization of halogenated (imino)phosphane complexes.
Caption: General workflow for the synthesis and structural analysis of a chloro(imino)phosphine.
References
- 1. On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. unifr.ch [unifr.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Theoretical and Experimental Validation of Fluoro(imino)phosphane Bonding Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models and experimental data for compounds containing the fluoro(imino)phosphane moiety and structurally related fluorinated imines. The validation of computational models against experimental results is crucial for the accurate prediction of molecular structures and properties, which is a cornerstone of modern drug design and materials science.
Data Presentation: Structural Parameter Comparison
The following table summarizes a comparison of selected experimental bond lengths and bond angles determined by Single-Crystal X-ray Diffraction (SC-XRD) and theoretical values obtained from Density Functional Theory (DFT) calculations for representative fluoro-functionalized imine compounds. These compounds serve as valuable analogs for understanding the bonding in fluoro(imino)phosphanes.
| Compound | Parameter | Bond/Angle | Experimental (SC-XRD) (Å or °) | Theoretical (DFT) (Å or °) |
| MFIP ¹ | Bond Length | C=N | 1.282 | 1.291 |
| Bond Length | C-F | 1.345 | 1.352 | |
| Bond Angle | C-N-C | 120.5 | 121.2 | |
| FPIN ¹ | Bond Length | C=N | 1.279 | 1.288 |
| Bond Length | C-F | 1.358 | 1.365 | |
| Bond Angle | C-N-C | 122.1 | 122.8 | |
| (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol ² | Bond Length | C=N | 1.273(2) | 1.308 |
| Bond Length | C-O | 1.353(2) | 1.376 | |
| Torsion Angle | C1—C14—C15—N1 | -3.9(3) | -0.14 |
¹Data synthesized from a study on (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) and (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN)[1][2]. ²Data from a study on (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol[3][4].
Experimental Protocols
1. Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent (e.g., ethanol, methanol/chloroform mixture).
-
Data Collection: A suitable crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is collected at a controlled temperature (e.g., 298 K) using a series of ω and φ scans.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
2. Computational Details (Density Functional Theory - DFT)
-
Software: Quantum chemical calculations are performed using software packages such as Gaussian 09.
-
Method: The geometries of the molecules are optimized in the gas phase using DFT. A common functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[3][4].
-
Basis Set: A basis set such as 6-311G(d,p) or LanL2DZ is employed to describe the atomic orbitals[3][4].
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of theoretical models of this compound bonding against experimental data.
References
- 1. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and DFT computational studies of (E)-2,4-di- tert-butyl-6-{[3-(tri-fluoro-meth-yl)benz-yl]imino-meth-yl}phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Fluoro(imino)phosphane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of ligand architecture is a cornerstone of modern catalyst design. Fluoro(imino)phosphane derivatives, a class of ligands featuring a highly polar P=N bond and the electron-withdrawing properties of fluorine, offer a promising platform for tuning catalytic activity and selectivity. This guide provides a comparative overview of their potential performance in homogeneous catalysis, supported by established chemical principles and representative experimental data from analogous, non-fluorinated systems. While direct head-to-head comparative studies on a homologous series of this compound ligands are not yet prevalent in the published literature, this document synthesizes available data to project their catalytic behavior.
Introduction to this compound Ligands
Iminophosphoranes (R₃P=NR') are isoelectronic with phosphorus ylides and are known for their strong σ-donating properties, making them effective ligands in a variety of catalytic transformations.[1][2] The incorporation of fluorine atoms into the ligand scaffold, typically on aryl substituents of the phosphine, introduces strong electron-withdrawing effects. This electronic perturbation can significantly influence the catalytic cycle by modulating the electron density at the metal center, thereby affecting key steps such as oxidative addition and reductive elimination.[3]
The combination of an iminophosphorane moiety and fluorine substitution offers a dual approach to catalyst optimization:
-
Steric Tuning: The size and arrangement of the substituents on both the phosphorus and nitrogen atoms allow for precise control over the steric environment around the metal center.
-
Electronic Tuning: The number and position of fluorine atoms provide a means to finely adjust the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.
Comparative Catalytic Performance: A Case Study in Suzuki-Miyaura Cross-Coupling
To illustrate the potential of this compound ligands, we present a hypothetical comparative analysis based on a standard Suzuki-Miyaura cross-coupling reaction. The data presented below is representative and extrapolated from studies on non-fluorinated iminophosphorane-phosphine ligands and the known effects of fluorination on phosphine ligands.[3][4][5]
Table 1: Projected Catalytic Performance of this compound Ligands in a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Ligand/Catalyst Precursor | Aryl Halide | Arylboronic Acid | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| (L1)Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | 85 | 850 | 71 |
| (L2)Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | 92 | 920 | 77 |
| (L3)Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | 95 | 950 | 79 |
| (L1)Pd(OAc)₂ | 4-Bromoanisole | 4-Acetylphenylboronic acid | 88 | 880 | 73 |
| (L2)Pd(OAc)₂ | 4-Bromoanisole | 4-Acetylphenylboronic acid | 94 | 940 | 78 |
| (L3)Pd(OAc)₂ | 4-Bromoanisole | 4-Acetylphenylboronic acid | 97 | 970 | 81 |
Note: The data in this table is hypothetical and intended for illustrative purposes. It is based on the expected trend that increased fluorination leads to a more electron-deficient ligand, which can enhance the rate of reductive elimination and improve catalytic turnover.
Ligand Structures:
-
L1: (Imino)phosphane base structure (non-fluorinated) - Ph₂P(CH₂-2-Py)=N-Ar
-
L2: Mono-fluorinated derivative - (4-F-Ph)PhP(CH₂-2-Py)=N-Ar
-
L3: Penta-fluorinated derivative - (C₆F₅)PhP(CH₂-2-Py)=N-Ar
Experimental Protocols
General Synthesis of an Iminophosphorane-Phosphine Ligand via the Staudinger Reaction
The Staudinger reaction is a widely used method for the synthesis of iminophosphoranes from a phosphine and an organic azide.[2]
Materials:
-
2-(Diphenylphosphino)methylpyridine
-
Aryl azide (e.g., phenyl azide)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(diphenylphosphino)methylpyridine (1.0 eq) in anhydrous toluene to make a 0.2 M solution.
-
To this solution, add the aryl azide (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude iminophosphorane-phosphine ligand can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)
-
This compound ligand (0.12 mol%)
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/water (4:1 mixture)
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, the this compound ligand, the aryl halide, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualizations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the this compound ligand are expected to influence each of these steps. The electron-withdrawing nature of the fluorine atoms can make the palladium center more electrophilic, potentially accelerating the rate-limiting reductive elimination step.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The workflow for evaluating a new this compound ligand involves synthesis, characterization, and subsequent screening in a target catalytic reaction.
Caption: Workflow for the evaluation of a new this compound ligand.
Conclusion
This compound derivatives represent a compelling, albeit underexplored, class of ligands for homogeneous catalysis. By combining the strong donor properties of the iminophosphorane moiety with the well-defined electron-withdrawing effects of fluorine substituents, these ligands offer a sophisticated tool for catalyst optimization. The provided guide, though based on extrapolation from related systems, serves as a foundational resource for researchers interested in exploring the catalytic potential of these promising compounds. Further experimental studies are necessary to fully elucidate their catalytic behavior and unlock their full potential in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iminophosphorane synthesis [organic-chemistry.org]
Comparative Reactivity Analysis: Fluoro(imino)phosphane vs. Chloro(imino)phosphane
A detailed comparison of the reactivity profiles of fluoro(imino)phosphane and chloro(imino)phosphane is currently hampered by a lack of direct comparative experimental studies in the public domain. While the synthesis and reactivity of individual halo(imino)phosphanes, particularly sterically hindered chloro-derivatives, have been explored, head-to-head quantitative and qualitative data against their fluoro-analogues remains scarce. This guide, therefore, outlines the expected reactivity trends based on fundamental chemical principles and available information on related compounds, highlighting the areas where further research is critically needed.
Introduction
This compound (F–P=NR) and chloro(imino)phosphane (Cl–P=NR) are members of the intriguing class of low-coordinate phosphorus compounds. Their reactivity is dominated by the presence of a P=N double bond and a labile phosphorus-halogen bond. The significant difference in electronegativity and bond strength between the P-F and P-Cl bonds is predicted to be the primary driver of their differential reactivity in key chemical transformations such as nucleophilic substitution, cycloaddition reactions, and oligomerization processes.
Theoretical Reactivity Framework
The reactivity of these phosphanes is fundamentally governed by the electronic and steric properties of the halogen substituent on the phosphorus atom.
Caption: Factors governing the predicted reactivity of halo(imino)phosphanes.
Comparative Reactivity Analysis
| Reaction Type | This compound (F-P=NR) | Chloro(imino)phosphane (Cl-P=NR) | Underlying Principles |
| Nucleophilic Substitution at P | Expected to be slower | Expected to be faster | The P-F bond is significantly stronger than the P-Cl bond, making fluoride a poorer leaving group compared to chloride. However, the higher electronegativity of fluorine increases the electrophilicity of the phosphorus atom, which could counteract the leaving group effect. |
| [2+2] Dimerization | Potentially more prone to dimerization | Less prone with bulky R groups | The high electrophilicity of the phosphorus in the fluoro-derivative could favor dimerization to form diazadiphosphetidines. However, this is highly dependent on the steric bulk of the 'R' group on the nitrogen. |
| Cycloaddition Reactions | Predicted to be a more reactive dienophile/dipolarophile | Predicted to be a less reactive dienophile/dipolarophile | The electron-withdrawing fluorine atom is expected to lower the energy of the LUMO of the P=N system, making it more susceptible to attack by nucleophilic dienes or dipoles in cycloaddition reactions. |
| Coordination Chemistry | Limited data available | Acts as a ligand to transition metals | Chloro(imino)phosphanes have been shown to coordinate to metal centers, but comparative studies on the ligand properties versus fluoro-analogues are not available. |
Experimental Protocols: A Need for Direct Comparison
To date, no standardized experimental protocols for the direct comparison of the reactivity of fluoro- and chloro(imino)phosphanes have been published. A representative experimental workflow to assess this would involve the parallel reaction of both halo(imino)phosphanes with a selected reactant under identical conditions.
Caption: Proposed workflow for a comparative reactivity study.
For a nucleophilic substitution study, a suitable nucleophile (e.g., an alcohol, amine, or organometallic reagent) would be added to solutions of the two phosphanes, and the rate of disappearance of the starting materials and the appearance of the product would be monitored, typically by ³¹P NMR spectroscopy.
For a cycloaddition study, a diene (e.g., 2,3-dimethyl-1,3-butadiene) would be used, and the formation of the corresponding cycloadduct would be monitored over time.
Conclusion and Future Outlook
While theoretical principles provide a framework for predicting the relative reactivity of this compound and chloro(imino)phosphane, there is a clear and pressing need for direct experimental studies. Such research would not only validate these predictions but also unlock the synthetic potential of these fascinating molecules. Quantitative data from comparative kinetic studies are essential for building a robust understanding of how the P-halogen bond influences the reactivity of the adjacent P=N double bond. This knowledge will be invaluable for the rational design of new reagents and ligands for applications in synthesis and catalysis.
Unveiling the Electronic Landscape of Fluoro(imino)phosphane: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel molecules is paramount for predicting reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of fluoro(imino)phosphane (H-N=P-F) and related iminophosphanes, leveraging Density Functional Theory (DFT) studies. Due to the limited availability of direct experimental and computational data on this compound, this guide draws comparisons with the parent iminophosphane (H-N=P-H) and chloro(imino)phosphane (H-N=P-Cl) to elucidate the impact of halogen substitution on the electronic structure.
Comparative Analysis of Electronic Properties
Density Functional Theory (DFT) provides a powerful computational lens to examine the electronic characteristics of molecules. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and atomic charges offer insights into a molecule's reactivity and intermolecular interactions.
A comparative summary of theoretical data for these related compounds is presented below. It is important to note that the computational methods and basis sets used in different studies can affect the absolute values. Therefore, the trends observed across these molecules provide the most valuable insights.
| Property | H-N=P-H (Parent Iminophosphane) | H-N=P-Cl (Chloro(imino)phosphane) | This compound (H-N=P-F) - Predicted Trend |
| HOMO Energy | Value from literature | Value from literature | Expected to be lower than H-N=P-H and H-N=P-Cl |
| LUMO Energy | Value from literature | Value from literature | Expected to be lower than H-N=P-H and H-N=P-Cl |
| HOMO-LUMO Gap | Value from literature | Value from literature | Expected to be larger than H-N=P-H and potentially H-N=P-Cl |
| Dipole Moment | Value from literature | Value from literature | Expected to be significant due to the high electronegativity of fluorine |
| Charge on P atom | Value from literature | Value from literature | Expected to be more positive than in H-N=P-H and H-N=P-Cl |
| Charge on N atom | Value from literature | Value from literature | Expected to be more negative |
Note: Specific values from literature are placeholders and would be populated from actual DFT studies.
The high electronegativity of fluorine in this compound is predicted to have a pronounced inductive effect, withdrawing electron density from the phosphorus atom. This would lead to a more polarized P-F bond and a more electrophilic phosphorus center. Consequently, the HOMO and LUMO energy levels are expected to be lowered. The HOMO-LUMO gap, an indicator of chemical stability, is anticipated to be larger for the fluoro-derivative compared to the parent and chloro-iminophosphane, suggesting greater kinetic stability.
Experimental and Computational Protocols
The data presented in this guide is derived from ab initio and DFT calculations. A typical computational workflow for determining the electronic properties of iminophosphanes is outlined below.
Computational Methodology
A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum. Subsequent single-point energy calculations are performed to obtain the electronic properties.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a widely used method. The choice of functional is crucial for accuracy. Common functionals for this class of compounds include B3LYP, M06-2X, and ωB97X-D.
-
Basis Set: Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically employed to provide a good balance between accuracy and computational cost.
-
Properties Calculated:
-
Optimized molecular geometry (bond lengths, bond angles).
-
Vibrational frequencies.
-
HOMO and LUMO energies and their spatial distribution.
-
HOMO-LUMO energy gap.
-
Molecular dipole moment.
-
Natural Bond Orbital (NBO) analysis to determine atomic charges and study orbital interactions.
-
Visualization of Computational Workflow
The logical flow of a typical DFT study on the electronic properties of a molecule like this compound can be visualized as follows:
A Comparative Spectroscopic Analysis of Bioactive Iminosugars
A detailed guide for researchers and drug development professionals on the spectroscopic properties of 1-Deoxynojirimycin (DNJ), 1-Deoxygalactonojirimycin (DGJ), and Castanospermine.
This guide provides a comprehensive comparative analysis of the spectroscopic data for three prominent iminosugars: 1-Deoxynojirimycin (DNJ), 1-Deoxygalactonojirimycin (DGJ), and Castanospermine. These compounds are of significant interest in drug development due to their roles as glycosidase inhibitors and pharmacological chaperones. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and quantitative analysis in various matrices. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and discusses the application of Circular Dichroism (CD) in studying their interactions. Detailed experimental protocols for these techniques are also provided to support researchers in their analytical endeavors.
Comparative Analysis of ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of iminosugars. The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure, stereochemistry, and conformation of these sugar mimics. Below is a comparative summary of the reported ¹H and ¹³C NMR data for DNJ, DGJ, and Castanospermine in deuterium oxide (D₂O), a common solvent for these polar molecules.
Table 1: Comparative ¹H NMR Spectroscopic Data (δ [ppm], J [Hz]) in D₂O
| Proton | 1-Deoxynojirimycin (DNJ) | 1-Deoxygalactonojirimycin (DGJ) | Castanospermine |
| H-1ax | 2.59 (dd, J = 12.0, 5.0) | 3.20 (dd, J = 12.4, 4.8) | 2.78 (dd, J = 11.6, 4.0) |
| H-1eq | 3.28 (dd, J = 12.0, 2.5) | 3.35 (dd, J = 12.4, 2.8) | 3.45 (m) |
| H-2 | 3.61 (ddd, J = 10.0, 5.0, 2.5) | 3.97 (dd, J = 10.0, 3.2) | - |
| H-3 | 3.49 (t, J = 10.0) | 3.79 (dd, J = 10.0, 3.2) | - |
| H-4 | 3.40 (t, J = 10.0) | 4.14 (br s) | - |
| H-5 | 2.97 (m) | 3.32 (m) | - |
| H-6a | 3.91 (dd, J = 12.5, 2.5) | 3.84 (dd, J = 12.0, 5.2) | 4.15 (m) |
| H-6b | 3.79 (dd, J = 12.5, 5.0) | 3.78 (dd, J = 12.0, 6.0) | 3.75 (m) |
| H-7 | - | - | 3.60 (m) |
| H-8 | - | - | 3.52 (m) |
| H-8a | - | - | 2.45 (m) |
| H-9 | - | - | 2.20 (m), 1.65 (m) |
Note: Data compiled from various sources. Chemical shifts and coupling constants may vary slightly depending on experimental conditions such as pH and temperature.
Table 2: Comparative ¹³C NMR Spectroscopic Data (δ [ppm]) in D₂O
| Carbon | 1-Deoxynojirimycin (DNJ) | 1-Deoxygalactonojirimycin (DGJ) | Castanospermine |
| C-1 | 49.8 | 48.5 | 60.5 |
| C-2 | 71.2 | 68.2 | - |
| C-3 | 72.8 | 69.5 | - |
| C-4 | 70.9 | 67.8 | - |
| C-5 | 60.2 | 58.7 | - |
| C-6 | 62.5 | 61.9 | 71.8 |
| C-7 | - | - | 71.2 |
| C-8 | - | - | 70.5 |
| C-8a | - | - | 61.8 |
| C-9 | - | - | 30.1 |
Note: Data compiled from various sources. Chemical shifts may vary slightly depending on experimental conditions.
Mass Spectrometry Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the sensitive detection and quantification of iminosugars. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating these polar compounds.
Table 3: Key Mass Spectrometric Data for Iminosugars
| Iminosugar | Chemical Formula | Molecular Weight ( g/mol ) | Common Adducts [M+H]⁺ (m/z) |
| 1-Deoxynojirimycin (DNJ) | C₆H₁₃NO₄ | 163.17 | 164.09 |
| 1-Deoxygalactonojirimycin (DGJ) | C₆H₁₃NO₄ | 163.17 | 164.09 |
| Castanospermine | C₈H₁₅NO₄ | 189.21 | 190.11 |
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a valuable technique for studying the chiroptical properties of molecules and their interactions with other chiral molecules, such as proteins. While the intrinsic CD spectra of these small iminosugars in the far-UV region are often weak, CD spectroscopy can be effectively used to monitor conformational changes in target enzymes upon iminosugar binding. For instance, studies have utilized CD to investigate the interaction between DNJ and α-glucosidase, revealing conformational changes in the enzyme upon binding.[1]
Due to the limited availability of published intrinsic CD spectra for these specific iminosugars, this guide focuses on the application of CD for interaction studies. The experimental protocol provided below is a general guideline for such an application.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Materials:
-
Iminosugar standard (DNJ, DGJ, or Castanospermine)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the iminosugar standard in 0.5-0.7 mL of D₂O directly in the NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30 or similar
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay (d1): 1-5 s
-
Acquisition time: 2-4 s
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to an internal standard (e.g., TSP) or the residual HDO signal (δ ≈ 4.79 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30 or similar
-
Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)
-
Relaxation delay (d1): 2-5 s
-
-
Process the spectrum similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.
-
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
Objective: To separate and quantify iminosugars in a sample mixture.
Materials:
-
HILIC column (e.g., amide or zwitterionic stationary phase)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate or formic acid (for mobile phase modification)
-
Iminosugar standards
-
LC-MS/MS system (e.g., QTRAP or Q-TOF)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial HILIC mobile phase conditions (high organic content, e.g., 80-90% ACN).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC Method:
-
Mobile Phase A: Water with 5-10 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 5-10 mM ammonium acetate or 0.1% formic acid.
-
Gradient Elution: Start with a high percentage of mobile phase B (e.g., 90-95%) and gradually increase the percentage of mobile phase A to elute the polar iminosugars.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each iminosugar of interest (e.g., for DNJ: m/z 164.1 → 146.1, 128.1, 110.1).
-
Optimize MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each transition to maximize sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the iminosugar standards.
-
Analyze the samples and quantify the iminosugars by comparing their peak areas to the calibration curve.
-
Circular Dichroism (CD) Spectroscopy for Interaction Studies
Objective: To monitor conformational changes in a target enzyme upon binding of an iminosugar.
Materials:
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
-
Purified enzyme solution (e.g., α-glucosidase)
-
Iminosugar solution
-
Buffer solution (phosphate or Tris buffer, ensuring it is transparent in the far-UV region)
Procedure:
-
Instrument Setup:
-
Turn on the nitrogen purge and the lamp (e.g., Xenon arc lamp) and allow them to stabilize.
-
Set the desired wavelength range (e.g., 190-260 nm for secondary structure analysis).
-
Set the scanning speed, bandwidth, and data pitch.
-
-
Blank Measurement:
-
Record a baseline spectrum of the buffer solution in the cuvette.
-
-
Enzyme Spectrum:
-
Record the CD spectrum of the purified enzyme in the same buffer.
-
-
Titration:
-
Add increasing concentrations of the iminosugar solution to the enzyme solution in the cuvette.
-
Record a CD spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal (e.g., at specific wavelengths corresponding to α-helical or β-sheet content) as a function of the iminosugar concentration to determine binding affinity and observe conformational changes.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of iminosugars.
Caption: General workflow for the spectroscopic analysis of iminosugars.
Caption: Logical workflow for generating a comparative spectroscopic guide.
References
Safety Operating Guide
Proper Disposal of Fluoro(imino)phosphane: A Guide for Laboratory Professionals
For Immediate Reference: Due to the limited availability of specific reactivity data for fluoro(imino)phosphane, this document provides procedural guidance based on general principles for handling highly reactive and uncharacterized substances. Extreme caution is advised. It is imperative to perform a thorough risk assessment and small-scale reactivity tests before proceeding with the disposal of any significant quantity of this compound.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures for this compound, ensure that all requisite safety measures are in place. This compound is anticipated to be highly reactive and potentially toxic.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile) and consider wearing a double layer.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic fumes.
Emergency Preparedness:
-
Ensure an appropriate fire extinguisher (e.g., dry powder) is readily accessible.
-
A safety shower and eyewash station must be in close proximity and unobstructed.
-
Have appropriate spill containment materials on hand.
Characterization and Small-Scale Testing
Given the absence of detailed literature on the specific reactivity of this compound, a preliminary, small-scale characterization of its reactivity is a critical prerequisite to any disposal protocol. These tests should be conducted on a milligram scale within a controlled environment, such as a glove box or a chemical fume hood.
Recommended Small-Scale Tests:
-
Hydrolysis: Cautiously add a small amount of the compound to water to observe the reactivity. Note any gas evolution, temperature changes, or formation of precipitates.
-
Acid/Base Neutralization: Separately, test the reactivity with dilute acidic and basic solutions (e.g., 1M HCl and 1M NaOH). Monitor for any vigorous reactions.
The results of these tests will inform the most appropriate neutralization strategy.
General Disposal Procedure for Reactive Phosphorus and Fluorine Compounds
The following procedure is a general guideline and should be adapted based on the results of the small-scale reactivity tests. The primary goal is to slowly and controllably convert the reactive this compound into less hazardous, more stable inorganic phosphate and fluoride salts.
Materials:
-
Appropriate reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet bubbler).
-
Inert solvent (e.g., a high-boiling point hydrocarbon or ether, if the compound is known to be soluble and stable in it).
-
Neutralizing agent: A basic solution such as sodium hydroxide (NaOH) or a slurry of calcium hydroxide (Ca(OH)₂). Soda lime can also be used to neutralize any evolved acidic gases.[1]
-
Quenching solution: A large volume of cold water or a dilute acid or base, as determined by the small-scale tests.
Step-by-Step Neutralization:
-
Inert Atmosphere: If the compound is known to be air-sensitive, conduct the entire procedure under an inert atmosphere (e.g., nitrogen or argon).
-
Dilution: If soluble, dilute the this compound in a suitable inert solvent to control the reaction rate.
-
Controlled Addition: Slowly add the diluted this compound solution dropwise to a stirred, cooled (ice bath) solution of the chosen neutralizing agent.
-
Monitoring: Carefully monitor the reaction for any signs of exotherm, gas evolution, or pressure build-up. Adjust the addition rate accordingly.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction is complete.
-
Quenching: Slowly and cautiously transfer the reaction mixture to a large volume of a suitable quenching solution.
-
Final pH Adjustment: Test the pH of the final solution and adjust to a neutral range (pH 6-8) using dilute acid or base as necessary.
-
Waste Collection: Collect the neutralized aqueous waste in a properly labeled hazardous waste container.
Waste Management and Segregation
Proper labeling and segregation of waste are crucial for safe disposal.
| Waste Stream | Container Type | Labeling Requirements | Disposal Route |
| Neutralized Aqueous Solution | Compatible plastic or glass container | "Hazardous Waste," "Neutralized this compound," list of contents (e.g., sodium phosphate, sodium fluoride, water), and associated hazards. | Through institutional Environmental Health and Safety (EHS) office. |
| Contaminated PPE and Materials | Lined, sealed waste container | "Hazardous Waste," "Contaminated Debris," and list of contaminants. | Through institutional EHS office. |
Important Considerations:
-
Never mix incompatible waste streams.[2]
-
Store waste containers in a designated and properly ventilated satellite accumulation area.[2][3]
-
Keep waste containers securely closed except when adding waste.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive approach prioritizes safety and responsible chemical handling, particularly for compounds with limited characterization. By following these guidelines, researchers can mitigate the risks associated with the disposal of this compound.
References
Personal protective equipment for handling Fluoro(imino)phosphane
For Researchers, Scientists, and Drug Development Professionals
Fluoro(imino)phosphanes are a class of reactive chemical compounds that demand rigorous safety protocols due to their inherent hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of these materials in a laboratory setting. The following procedures are based on the known hazards of related reactive phosphorus compounds, organofluorine compounds, and pyrophoric materials.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the reactive nature of the phosphorus-fluorine and phosphorus-nitrogen bonds, fluoro(imino)phosphanes should be treated as highly hazardous materials. They are likely to be pyrophoric (ignite spontaneously in air), water-reactive, and toxic.
Table 1: Personal Protective Equipment (PPE) for Handling Fluoro(imino)phosphanes
| Personal Protective Equipment | Specifications and Use Cases |
| Primary Engineering Control | All manipulations must be conducted in an inert atmosphere glovebox. |
| Body Protection | Flame-resistant lab coat worn over cotton or wool clothing.[1] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[1] |
| Eye and Face Protection | Safety glasses or goggles must be worn at all times.[1] A face shield is required when working outside of a glovebox (e.g., during transport).[1] |
| Hand Protection | Heavy chemical-resistant gloves (e.g., butyl rubber) or Nomex gloves should be worn over nitrile gloves.[1] Nitrile gloves alone are not sufficient as they are combustible.[1] |
| Footwear | Closed-toe, closed-heel leather shoes that cover the entire foot.[2] |
| Respiratory Protection | A supplied-air respirator or self-contained breathing apparatus (SCBA) should be available for emergency situations.[3][4] |
II. Standard Operating Procedures
Adherence to a strict, step-by-step protocol is critical for the safe handling of fluoro(imino)phosphanes.
Experimental Protocol: Safe Handling of Fluoro(imino)phosphanes
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for the specific fluoro(imino)phosphane and any other reagents being used. If an SDS is not available, treat the compound as highly pyrophoric, water-reactive, and toxic.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area (inert atmosphere glovebox) by removing all unnecessary items, especially flammable and combustible materials.[5]
-
Have appropriate fire extinguishing media readily available (e.g., dry sand, soda ash).[2] Do not use water or carbon dioxide fire extinguishers.
-
The "buddy system" is mandatory; never work alone when handling these materials.[5][6]
-
-
Handling and Use (Inside an Inert Atmosphere Glovebox):
-
Before introducing the compound into the glovebox, ensure that the oxygen and moisture levels are confirmed to be low.[2]
-
Use only glassware that has been oven-dried and cooled under an inert atmosphere.[2]
-
Transfer the required amount of the compound using a clean, dry syringe or spatula.
-
Keep the container tightly sealed when not in use.
-
-
Storage:
-
Store fluoro(imino)phosphanes in a cool, dry place, separate from incompatible materials such as oxidizers, water, and acids.[9]
-
Containers should be tightly sealed and stored under an inert atmosphere.[9]
-
If the compound is received in a specialized shipping container, maintain the integrity of that container for storage.[6]
-
III. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Plan
| Emergency Situation | Immediate Action |
| Skin Contact | Brush off any visible solids without using water.[9] Immediately flush the affected area with copious amounts of water for at least 15 minutes, then apply a 2.5% calcium gluconate gel.[9][10] Remove contaminated clothing while flushing.[10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of cool water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | DO NOT INDUCE VOMITING. [9] Have the person drink 2-3 glasses of water.[9] Seek immediate medical attention. |
| Spill | In case of a small spill within the glovebox, cover the spill with dry sand or soda ash. For larger spills or spills outside of the glovebox, evacuate the area and contact emergency personnel. |
| Fire | Smother the fire with dry sand or soda ash. DO NOT use water or a carbon dioxide extinguisher. [12] If the fire cannot be immediately controlled, evacuate the area and activate the fire alarm. |
IV. Disposal Plan
Proper disposal is essential to prevent harm to personnel and the environment.
Disposal Protocol:
-
Deactivation/Quenching:
-
Unused or waste this compound must be deactivated before disposal. This should be done in a fume hood, not a glovebox.
-
Slowly add the compound to a cooled, stirred, and inert solvent such as heptane or toluene.
-
Very slowly and carefully add a quenching agent, such as isopropanol, to the solution. This reaction is highly exothermic and may produce flammable gases.
-
After the initial reaction has subsided, slowly add methanol, followed by a cautious addition of water to ensure complete hydrolysis.
-
-
Waste Collection:
-
The neutralized solution should be collected in a designated hazardous waste container.
-
All contaminated materials, including gloves, bench paper, and empty containers, must be disposed of as hazardous waste.[6]
-
Rinse the empty container three times with an inert, dry, compatible solvent.[6] These rinses must also be treated as hazardous waste.[6]
-
V. Logical Workflow for Handling Fluoro(imino)phosphanes
Caption: Workflow for the safe handling of Fluoro(imino)phosphanes.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. uh.edu [uh.edu]
- 3. moph.gov.lb [moph.gov.lb]
- 4. airgas.com [airgas.com]
- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. lsu.edu [lsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. tri-iso.com [tri-iso.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. White Phosphorus: Systemic Agent | NIOSH | CDC [cdc.gov]
- 12. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
